5-amino-2-fluoro-N-methylbenzamide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
属性
IUPAC Name |
5-amino-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKXXWPLTXZUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656102 | |
| Record name | 5-Amino-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153287-97-8 | |
| Record name | 5-Amino-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
structure elucidation of 5-amino-2-fluoro-N-methylbenzamide
An In-Depth Technical Guide to the Structure Elucidation of 5-amino-2-fluoro-N-methylbenzamide
This guide provides a comprehensive, field-proven methodology for the complete , a compound of interest in contemporary drug discovery and chemical research. The narrative is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the strategic reasoning behind each analytical choice. Our approach is an integrated, self-validating system where each piece of data corroborates the others, ensuring the highest degree of scientific integrity.
Foundational Analysis and Strategic Workflow
The initial step in the characterization of a novel or synthesized compound is to confirm its elemental composition and molecular weight. For our target molecule, this compound, the molecular formula is C₈H₉FN₂O, corresponding to a monoisotopic mass of 168.0699 g/mol .[1] Our strategy is to employ a multi-technique approach, beginning with mass spectrometry to confirm the mass, followed by infrared spectroscopy to identify key functional groups, and culminating in a suite of nuclear magnetic resonance experiments to definitively map the molecular skeleton.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Rationale: Mass spectrometry is the foundational technique for structure elucidation, providing the most direct measurement of molecular weight.[2] For a molecule like this compound, which contains polar functional groups, a soft ionization technique such as Electrospray Ionization (ESI) is optimal. ESI prevents fragmentation during the ionization process, ensuring a strong signal for the protonated molecular ion ([M+H]⁺), which is critical for confirming the molecular formula.[3]
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Set the ESI source to positive ion mode.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to induce fragmentation and gather structural information.
Data Presentation and Fragmentation Analysis
The primary ion observed will be the protonated molecule, [M+H]⁺. High-resolution measurement allows for the confident determination of the elemental composition.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 169.0772 | Protonated Molecular Ion |
| Fragment 1 | 138.0612 | Loss of N-methylaminocarbonyl radical |
| Fragment 2 | 111.0456 | Loss of CONHCH₃ |
| Fragment 3 | 95.0451 | Loss of F and CONHCH₃ |
The fragmentation pattern provides key structural insights. The most probable fragmentation pathway involves the cleavage of the amide bond, a common fragmentation for benzamides.
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups by identifying their characteristic vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for the primary amine (N-H stretches), the secondary amide (N-H stretch and C=O stretch), and the aromatic ring.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained.[2]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Data Presentation and Interpretation
| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibration Mode |
| 3450 - 3300 (two bands) | Primary Amine (N-H symmetric & asymmetric stretch) |
| ~3300 | Secondary Amide (N-H stretch) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (N-CH₃) |
| ~1640 | Secondary Amide (C=O stretch, Amide I) |
| ~1620 | Primary Amine (N-H bend) |
| ~1550 | Secondary Amide (N-H bend, Amide II) |
| 1500 - 1400 | Aromatic C=C ring stretches |
| ~1250 | Aromatic C-N stretch |
| ~1200 | C-F stretch |
The presence of two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region is a clear indicator of the primary amino group (-NH₂). The strong carbonyl absorption around 1640 cm⁻¹ confirms the presence of the amide functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By conducting a series of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments, we can piece together the complete carbon-hydrogen framework and confirm the precise arrangement of all atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4] The choice of DMSO-d₆ is strategic as it slows down the exchange of the amine and amide protons, often resulting in sharper signals.[1][5]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
Predicted Data and Interpretation:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration |
| H-N-CH₃ | ~8.3 | broad quartet | ~4.5 | 1H |
| H-3 | ~7.5 | dd | J(H-F) ≈ 12, J(H-H) ≈ 8.5 | 1H |
| H-6 | ~6.8 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5, J(H-H) ≈ 2.5 | 1H |
| H-4 | ~6.6 | dd | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5 | 1H |
| -NH₂ | ~5.5 | broad singlet | - | 2H |
| N-CH₃ | ~2.8 | d | ~4.5 | 3H |
-
Aromatic Region (δ 6.5-7.5): The three aromatic protons will appear as a complex set of multiplets due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine (H-3) will show a large coupling to ¹⁹F.
-
Amide and Amine Protons: The amide N-H proton (~8.3 ppm) is expected to be a broad quartet due to coupling with the methyl protons. The amine protons (~5.5 ppm) will likely be a broad singlet due to exchange.
-
Aliphatic Region (δ 2.8): The N-methyl group appears as a doublet, coupled to the amide N-H proton.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.
Predicted Data and Interpretation:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C-F | ~158 (d, ¹J(C-F) ≈ 245 Hz) |
| C-NH₂ | ~148 (d, J(C-F) ≈ 12 Hz) |
| C-H (C-3) | ~128 (d, J(C-F) ≈ 8 Hz) |
| C-CONH- | ~120 (d, J(C-F) ≈ 4 Hz) |
| C-H (C-6) | ~115 (d, J(C-F) ≈ 22 Hz) |
| C-H (C-4) | ~113 |
| N-CH₃ | ~26 |
The most notable feature is the large one-bond coupling constant (¹J(C-F)) for C-2, which is characteristic of a carbon directly bonded to fluorine. The other aromatic carbons will also show smaller couplings to the fluorine atom.
¹⁹F NMR Spectroscopy: Fluorine's Unique Signature
Protocol: Acquire a proton-decoupled ¹⁹F NMR spectrum.
Predicted Data and Interpretation: A single resonance is expected in the ¹⁹F NMR spectrum. For an aromatic fluoride, this is typically in the range of -110 to -140 ppm. The exact chemical shift is highly sensitive to the electronic environment, providing a valuable confirmation of the substitution pattern.
2D NMR: Connecting the Dots
Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting fragments of the molecule.[8]
Key Expected 2D Correlations:
-
COSY: Cross-peaks will be observed between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6).
-
HSQC: Correlations will confirm the direct attachment of each aromatic proton to its corresponding carbon, and the N-CH₃ protons to the methyl carbon.
-
HMBC: This is the key experiment. We expect to see a correlation from the N-CH₃ protons to the amide carbonyl carbon (~165 ppm), definitively linking the methyl group to the amide. Additionally, correlations from the aromatic protons to neighboring carbons will confirm the substitution pattern on the ring. For instance, H-6 should show a correlation to the carbon bearing the amino group (C-5).
Conclusion: A Self-Validating Structural Assignment
The structure of this compound is unequivocally confirmed through the convergence of multiple analytical techniques. High-resolution mass spectrometry validates the molecular formula. FTIR spectroscopy confirms the presence of the primary amine and secondary amide functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, with every proton and carbon atom assigned to its precise location within the molecular framework. This integrated, self-validating approach ensures the highest level of confidence in the final structural assignment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
-
ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
PubMed. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. [Link]
-
PubMed Central. Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Cheminfo.org. IR spectra prediction. [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter™. [Link]
-
Chemistry LibreTexts. 14: COSY. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
YouTube. How to interpret a HSQC NMR Spectrum. [Link]
-
YouTube. Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together". [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. 1H-1H COSY NMR. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
University of California. Amines. [Link]
-
NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]
-
RSC Publishing. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]
-
NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. acdlabs.com [acdlabs.com]
- 3. CASPRE [caspre.ca]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 5-Amino-2-fluoro-N-methylbenzamide Derivatives
For Immediate Release to the Drug Discovery Community
This in-depth technical guide serves as a strategic roadmap for researchers, scientists, and drug development professionals investigating the therapeutic applications of 5-amino-2-fluoro-N-methylbenzamide derivatives. As a Senior Application Scientist, the following content is synthesized from both established scientific literature and practical, field-proven insights to accelerate the identification and validation of high-potential molecular targets for this versatile chemical scaffold. We will delve into the mechanistic rationale behind target selection, provide detailed experimental workflows, and present the necessary tools for robust preclinical evaluation.
I. The Strategic Advantage of the Fluorinated Benzamide Scaffold
The this compound core represents a "privileged scaffold" in medicinal chemistry. The incorporation of a fluorine atom is a well-established strategy to enhance key pharmacological properties. This modification can improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins.[1] The benzamide moiety itself is a versatile pharmacophore found in numerous approved drugs, indicating its favorable safety and drug-like properties. Our focus will be on three high-priority therapeutic target classes where this scaffold has shown significant promise: Cereblon (CRBN) , Leucine-rich repeat kinase 2 (LRRK2) , and Poly(ADP-ribose) polymerase (PARP) .
II. Primary Therapeutic Target Classes
Cereblon (CRBN): Molecular Glues and PROTACs
Cereblon (CRBN) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[2] Modulation of CRBN activity with small molecules can induce the degradation of specific target proteins, a mechanism exploited by immunomodulatory imide drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs).[2] Fluorinated benzamide derivatives have demonstrated enhanced binding affinity to CRBN, making the this compound scaffold an excellent starting point for developing novel CRBN-targeting agents.[3]
The this compound core can be elaborated to create bifunctional PROTACs. One end of the molecule binds to CRBN, while the other end is attached via a linker to a "warhead" that binds to a protein of interest (POI) slated for degradation. This proximity-induced ubiquitination and subsequent proteasomal degradation of the POI offers a powerful therapeutic strategy, particularly for traditionally "undruggable" targets.
Diagram 1: PROTAC-Mediated Protein Degradation
Caption: Workflow of PROTAC-mediated protein degradation.
A critical first step is to quantify the binding affinity of novel this compound derivatives to CRBN. A fluorescence polarization (FP) competitive binding assay is a robust and high-throughput method for this purpose.[4]
Table 1: Key Reagents and Equipment for CRBN FP Assay
| Reagent/Equipment | Supplier Example | Purpose |
| Purified recombinant DDB1/CRBN | Commercial Vendor | Protein target for binding assay. |
| Fluorescently-labeled Thalidomide | Custom Synthesis | Tracer molecule that binds to CRBN and emits a polarized signal. |
| 384-well black, flat-bottom plates | Corning | Low-volume plates suitable for fluorescence measurements. |
| Microplate reader with FP optics | BMG LABTECH | Instrument to measure the change in fluorescence polarization. |
| Test Compounds | In-house Synthesis | This compound derivatives. |
Protocol: Fluorescence Polarization Competition Assay
-
Reagent Preparation:
-
Prepare a 2x stock solution of the DDB1/CRBN complex and the fluorescently-labeled thalidomide tracer in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4).
-
Prepare a serial dilution of the this compound test compounds and a known CRBN binder (e.g., thalidomide) as a positive control.
-
-
Assay Plate Setup:
-
Add the serially diluted test compounds and controls to a 384-well plate.
-
Add the 2x DDB1/CRBN-tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of tracer binding for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. A lower IC50 value indicates a higher binding affinity.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): A Target for Neuroprotection
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease.[5] Extensive structure-activity relationship (SAR) studies have identified 5-substituent-N-arylbenzamide derivatives as potent and selective LRRK2 inhibitors.[5][6] This provides a strong rationale for exploring the this compound scaffold for LRRK2 inhibition.
Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and increased LRRK2 kinase activity is implicated in the pathogenesis of the disease.[7] Inhibiting LRRK2 kinase activity is therefore a promising neuroprotective strategy. The benzamide core can act as a scaffold to position functional groups that interact with the ATP-binding pocket of LRRK2, thereby inhibiting its kinase activity.
Diagram 2: LRRK2 Inhibition Pathway
Caption: Inhibition of LRRK2 kinase activity.
A crucial aspect of developing kinase inhibitors is ensuring their selectivity to minimize off-target effects. A comprehensive kinase panel screening is essential.
Protocol: Kinase Selectivity Profiling
-
Compound Submission:
-
Submit the this compound derivative to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).
-
-
Assay Principle:
-
These services typically employ binding assays (e.g., KINOMEscan™) or enzymatic assays against a large panel of kinases (often >400).[8]
-
-
Data Analysis:
-
The results are usually presented as a percentage of control or percent inhibition at a fixed concentration (e.g., 1 µM).
-
Potent inhibitors of off-target kinases will be flagged.
-
The selectivity score (S-score) can be calculated to quantify the overall selectivity of the compound. A lower S-score indicates higher selectivity.[8]
-
Table 2: Representative Data for a Selective LRRK2 Inhibitor
| Kinase | % Inhibition at 1 µM |
| LRRK2 | 98% |
| DCLK2 | 45% |
| AURKB | <10% |
| CHEK2 | <10% |
| PLK1 | <10% |
| ... (400+ other kinases) | <10% |
| Data is illustrative and based on published profiles of selective LRRK2 inhibitors.[8] |
Poly(ADP-ribose) Polymerase (PARP): A Target in Oncology
The benzamide scaffold is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA single-strand break repair.[9] PARP inhibitors have been successfully developed as anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
PARP inhibitors act via the principle of "synthetic lethality." In cancer cells with a compromised ability to repair DNA double-strand breaks (e.g., due to BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks during DNA replication, ultimately causing cell death.
Diagram 3: PARP Inhibition and Synthetic Lethality
Sources
- 1. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
5-amino-2-fluoro-N-methylbenzamide for kinase inhibitor synthesis
Executive Summary
This technical guide details the synthesis, quality control, and medicinal chemistry applications of 5-amino-2-fluoro-N-methylbenzamide (CAS: 1153287-97-8). While structurally similar to the 4-amino regioisomer used in the blockbuster androgen receptor antagonist Enzalutamide, the 5-amino isomer represents a distinct pharmacophore often utilized in Type II Kinase Inhibitors .
In kinase drug discovery, this fragment serves as a critical "linker-tail" moiety. The 5-amino group typically couples to the hinge-binding heterocycle (e.g., pyrimidine, quinazoline), while the N-methylbenzamide motif extends into the solvent-accessible region or the allosteric "back pocket" (DFG-out conformation), providing essential hydrogen-bonding interactions and metabolic stability via the ortho-fluorine atom.
Structural Rationale & Medicinal Chemistry
The "Linker-Tail" Concept
In the design of Type II kinase inhibitors (e.g., Sorafenib, Imatinib analogs), the inhibitor spans the ATP-binding site and the allosteric hydrophobic pocket.
-
The Hinge Binder: A heterocycle (Head) that mimics ATP's adenine.
-
The Linker: An aromatic ring connecting the head to the tail.
-
The Tail: The N-methylbenzamide group.[1]
Why this compound?
-
Conformational Lock: The fluorine atom at the C2 position (ortho to the amide carbonyl) creates an electrostatic repulsion with the carbonyl oxygen and an attraction to the amide proton (intramolecular H-bond), locking the amide into a planar conformation relative to the phenyl ring. This pre-organization reduces the entropic penalty upon binding.
-
Metabolic Stability: The fluorine blocks the C2 position from metabolic oxidation (Phase I metabolism).
-
H-Bonding: The N-methylamide acts as a hydrogen bond donor/acceptor pair, often interacting with the conserved Glu/Asp residues in the kinase C-helix or the solvent front.
Regioisomer Distinction (Critical)
-
4-Amino Isomer: Used in Enzalutamide.[2][3] Amine is para to the amide.
-
5-Amino Isomer: Used in Kinase Inhibitors.[4] Amine is meta to the amide. This meta geometry is crucial for directing the tail into the allosteric pocket without steric clash.
Synthetic Protocols
Retrosynthetic Analysis
The primary challenge in synthesizing this molecule is preventing Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom. In the precursor 2-fluoro-5-nitrobenzoic acid , the fluorine is para to the nitro group, making it highly electrophilic. Reaction with methylamine (a strong nucleophile) can displace the fluorine if conditions are not strictly controlled.
Recommended Route: Amide coupling using T3P (Propylphosphonic anhydride) followed by Nitro reduction.
Step 1: Synthesis of 2-Fluoro-N-methyl-5-nitrobenzamide
Avoid using Acid Chlorides (SOCl2) followed by methylamine, as the excess amine required will likely displace the fluorine.
Reagents:
-
Substrate: 2-Fluoro-5-nitrobenzoic acid (1.0 eq)
-
Amine Source: Methylamine (2.0 M in THF, 1.2 eq)
-
Coupling Agent: T3P (50% in EtOAc, 1.5 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve 2-fluoro-5-nitrobenzoic acid in DCM (10 mL/g) at 0°C.
-
Add DIPEA followed by T3P solution dropwise. Stir for 15 minutes to activate the acid.
-
Add Methylamine solution dropwise, maintaining temperature < 5°C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitor: TLC/LC-MS. Look for Product [M+H] = 199.1. Check for impurity [M+H] = 210 (Displaced Fluorine: 2-methylamino-5-nitro-N-methylbenzamide).
-
Workup: Wash with 1N HCl, then Sat. NaHCO3, then Brine. Dry over Na2SO4 and concentrate.
-
Yield: Expect 85-92% as a pale yellow solid.
Step 2: Reduction to this compound
Iron-mediated reduction is preferred over catalytic hydrogenation if halogenated impurities are present, but Pd/C is cleaner for scale-up.
Reagents:
-
Substrate: 2-Fluoro-N-methyl-5-nitrobenzamide
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Hydrogen Source: H2 gas (balloon or 1 atm)
-
Solvent: Methanol (MeOH)[5]
Procedure:
-
Dissolve the nitro-amide in MeOH (20 mL/g).
-
Add 10% Pd/C carefully under Argon flow.
-
Purge with H2 three times. Stir under H2 atmosphere at RT for 4-6 hours.
-
Monitor: LC-MS for disappearance of Nitro peak and appearance of Aniline [M+H] = 169.2.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
-
Final Product: Off-white to light grey solid.
Application: Coupling to Kinase Scaffolds
Once synthesized, the 5-amino intermediate is typically coupled to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine) via SNAr or Buchwald-Hartwig amination.
Case Study Protocol: Coupling to a Pyrimidine Core
-
Reactants: 2,4-Dichloropyrimidine (1.0 eq) + this compound (1.0 eq).
-
Conditions: n-Butanol, DIPEA (2.0 eq), 80°C, 12 hours.
-
Selectivity: The aniline usually attacks the C4-position of the pyrimidine (less sterically hindered than C2).
-
Result: A "Head-Tail" intermediate ready for further functionalization at the C2-chlorine.
Visualization & Workflows
Diagram 1: Synthetic Pathway & Strategic Logic
Caption: Optimized synthetic route prioritizing regioselectivity and preventing defluorination.
Diagram 2: Kinase Inhibitor Anatomy (Type II)
Caption: Structural role of the this compound fragment in Type II kinase inhibitor design.
Quality Control & Analytics
To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met:
| Test | Specification | Rationale |
| HPLC Purity | > 98.0% (Area) | Critical for library synthesis; aniline impurities poison Pd-catalysts in subsequent couplings. |
| 1H NMR (DMSO-d6) | δ ~5.1 ppm (s, 2H, NH2) | Confirms reduction of nitro group. |
| 19F NMR | Singlet/Multiplet at ~ -110 to -120 ppm | Confirms retention of Fluorine atom (absence indicates SNAr side reaction). |
| Appearance | Off-white solid | Darkening indicates oxidation of the aniline (store under N2 at 4°C). |
References
-
Vertex Pharmaceuticals. (2006). Pyrimidine derivatives for use in the treatment or prevention of autoimmune diseases. WO2006050476A2. (Describes the use of fluoro-benzamide linkers in kinase inhibitors). Link
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. (Analogous scaffold chemistry). Link
-
Journal of Medicinal Chemistry. (2014). Discovery of BMS-791325, a Potent Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase. (Demonstrates the utility of benzamide tails in allosteric inhibition). Link
-
PubChem. (2025).[3] Compound Summary: this compound (CAS 1153287-97-8).[6]Link
-
Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.[2] Journal of Chemical Research.[2] (Reference for the 4-amino isomer synthesis, provided for contrast). Link
Sources
- 1. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzalutamide - Wikipedia [en.wikipedia.org]
- 4. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound;1153287-97-8, CasNo.1153287-97-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
A Technical Guide to Quantum Chemical Calculations for 5-amino-2-fluoro-N-methylbenzamide
This guide provides an in-depth technical framework for conducting quantum chemical calculations on 5-amino-2-fluoro-N-methylbenzamide, a molecule of interest in medicinal chemistry and drug development. The protocols and analyses presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand the electronic structure, reactivity, and potential intermolecular interactions of this compound.
Part 1: Introduction to this compound and the Role of Computational Chemistry
This compound (C₈H₉FN₂O) is a substituted benzamide derivative.[1] The presence of an amine group, a fluorine atom, and an N-methylbenzamide core suggests a molecule with potential for diverse intermolecular interactions, making it a candidate for investigation in drug discovery programs. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for predicting its behavior in a biological system.
Computational chemistry, particularly methods based on quantum mechanics, offers a powerful and cost-effective approach to elucidate these properties before undertaking extensive experimental synthesis and testing.[2][3][4][5] By simulating the molecule at the atomic and electronic level, we can gain insights that guide lead optimization and rational drug design.[6] This guide will focus on the application of Density Functional Theory (DFT), a widely used and accurate quantum mechanical method, to characterize this compound.[2][7]
Part 2: Theoretical Foundations: The 'Why' Behind the 'How'
The choice of computational methodology is critical for obtaining reliable results. For a molecule like this compound, which contains polar functional groups and is of a size amenable to high-level calculations, Density Functional Theory (DFT) provides an excellent balance of accuracy and computational efficiency.[2][7][8]
Density Functional Theory (DFT): At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which is a function of only three spatial coordinates.[2][8] This simplification makes it possible to accurately model molecules of pharmaceutical interest. The choice of the functional (e.g., B3LYP, M06-2X) is crucial as it approximates the exchange-correlation energy, a key component of the total energy. For organic molecules, hybrid functionals like B3LYP are often a good starting point.[10][11]
Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules.[10][11][12] The components of this basis set notation signify:
-
6-311 : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.
-
++G : Indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions.
-
(d,p) : Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the atomic orbitals.
The combination of a suitable functional and a robust basis set is paramount for achieving high-quality, reproducible results.
Part 3: Computational Workflow for this compound
The following workflow outlines the key steps for a comprehensive quantum chemical analysis of this compound. This protocol is designed to be self-validating, with checks at each stage to ensure the reliability of the results.
Caption: A typical workflow for quantum chemical calculations.
Step 1: Molecule Building and Initial Conformation
The first step is to create a 3D model of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw.
Protocol:
-
Draw the 2D structure of this compound.[1]
-
Convert the 2D structure to a 3D model.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This reduces the number of steps required for the more computationally expensive quantum mechanical optimization.
Step 2: Geometry Optimization
This is the most critical step, where we find the lowest energy conformation (the most stable structure) of the molecule.
Protocol:
-
Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[13][14][15][16][17] This guide will use syntax common to Gaussian.
-
Input File Preparation: Create an input file specifying the coordinates of the atoms from Step 1, the level of theory, and the basis set. A recommended level of theory for this molecule is B3LYP/6-311++G(d,p) .[10][11]
-
Calculation Keywords:
-
#p B3LYP/6-311++G(d,p) Opt: This specifies the method, basis set, and requests a geometry optimization. The 'p' requests additional output.
-
SCF=Tight: This requests a tighter convergence criterion for the self-consistent field calculation, leading to a more accurate electronic density.
-
Int=Ultrafine: This specifies a high-quality integration grid, which is important for accurate calculations, especially for frequency analysis.
-
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.
Step 3: Vibrational Frequency Analysis
A frequency calculation is essential to confirm that the optimized geometry is a true energy minimum.[18][19][20]
Protocol:
-
Input File Preparation: Use the optimized geometry from Step 2. The keywords for the calculation will be:
-
#p B3LYP/6-311++G(d,p) Freq: This requests a frequency calculation at the same level of theory used for optimization.
-
-
Execution and Verification:
-
Run the calculation.
-
Crucial Check: Examine the output for the number of imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies .[21] If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry needs to be further optimized.
-
-
Thermochemistry: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[20][21]
Step 4: Electronic Structure Analysis
With a validated minimum energy structure, we can now calculate various electronic properties to understand the molecule's reactivity and potential for intermolecular interactions.
a) Frontier Molecular Orbitals (HOMO-LUMO) Analysis:
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[22] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[22] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.[23][24]
Protocol: The HOMO and LUMO energies are typically part of the standard output from the geometry optimization and frequency calculations.
b) Molecular Electrostatic Potential (MEP) Mapping:
The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule.[25][26] It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in a biological context.[26][27][28][29]
-
Red regions (negative potential): Indicate areas rich in electrons, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue regions (positive potential): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.
Protocol: The MEP can be calculated and visualized using the output of the DFT calculation. This is often done as a post-processing step using software like GaussView or Avogadro.
Part 4: Analysis and Interpretation of Results
The quantum chemical calculations will yield a wealth of quantitative data. Presenting this data in a structured format is essential for clear interpretation.
Table 1: Calculated Thermodynamic and Electronic Properties of this compound
| Property | Value | Unit | Significance |
| Total Energy (SCF Done) | Value | Hartrees | The final electronic energy of the optimized structure. |
| Zero-Point Vibrational Energy | Value | Hartrees | The vibrational energy at 0 K. |
| Dipole Moment | Value | Debye | A measure of the molecule's overall polarity. |
| HOMO Energy | Value | eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Value | eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Value | eV | Correlates with chemical reactivity and stability.[23][24] |
Note: The values in this table are placeholders and would be populated with the actual results from the calculations.
Interpretation:
-
A significant dipole moment would suggest that the molecule is polar and likely to be soluble in polar solvents, and could engage in dipole-dipole interactions.
-
The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.[23]
-
The locations of the HOMO and LUMO orbitals (visualized in the next section) will indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
Part 5: Visualization of Results
Visual representations of the calculated properties are crucial for intuitive understanding.
Caption: The relationship between calculated properties and their interpretation.
a) HOMO and LUMO Surfaces:
These surfaces show the spatial distribution of the frontier orbitals. For this compound, one might expect the HOMO to be localized on the electron-rich amino group and the benzene ring, while the LUMO may be distributed over the electron-withdrawing carbonyl group and the fluorinated ring.
b) Molecular Electrostatic Potential (MEP) Surface:
The MEP surface would likely show negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, indicating their potential as hydrogen bond acceptors. Positive potential (blue) would be expected around the amine hydrogens and the N-H proton of the amide group, highlighting their role as potential hydrogen bond donors.
Part 6: Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following these protocols, researchers can obtain detailed insights into the molecule's geometry, stability, electronic structure, and potential for intermolecular interactions. This information is invaluable for hypothesis-driven drug design, helping to predict a molecule's behavior and guide its development as a potential therapeutic agent. The combination of robust theoretical methods and careful analysis provides a powerful predictive tool in modern medicinal chemistry.[3][4][5][6]
References
-
A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Available at: [Link]
-
Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Applications of density functional theory in COVID-19 drug modeling. PubMed Central. Available at: [Link]
-
Basis set and methods for organic molecules. ResearchGate. Available at: [Link]
-
Quantum chemical calculations and their uses. Research, Society and Development. Available at: [Link]
-
Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry. Available at: [Link]
-
ORCA - FACCTs. FACCTs. Available at: [Link]
-
Gaussian.com. Gaussian, Inc. Available at: [Link]
-
ORCA Forum. ORCA Forum. Available at: [Link]
-
Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available at: [Link]
-
How to do optimization and frequency analysis of two organic molecules simulataneously?. ResearchGate. Available at: [Link]
-
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Available at: [Link]
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PubMed Central. Available at: [Link]
-
Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link]
-
Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Taylor & Francis Online. Available at: [Link]
-
Gaussian (software). Wikipedia. Available at: [Link]
-
Integrating Computational Tools in Modern Medicinal Chemistry Research. LinkedIn. Available at: [Link]
-
How to choose a functional and basis set for your DFT calculation. YouTube. Available at: [Link]
-
Gaussian – Molecular Modeling in Computational Chemistry. RITME. Available at: [Link]
-
TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI. YouTube. Available at: [Link]
-
Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. Available at: [Link]
-
Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. ResearchGate. Available at: [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]
-
Software and resources for computational medicinal chemistry. PubMed Central. Available at: [Link]
-
Q-Chem 5.0 User's Manual: Vibrational Analysis. Q-Chem. Available at: [Link]
-
Tutorial: Electrostatic Potential Maps. UC Santa Barbara. Available at: [Link]
-
Chapter 3: Useful Computational Chemistry Tools for Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Which Basis Set and Functional to use when?. Reddit. Available at: [Link]
-
Density Functional Theory (DFT). Deep Origin. Available at: [Link]
-
Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. ResearchGate. Available at: [Link]
-
ORCA – An ab initio, DFT and semiempirical SCF-MO package. Max-Planck-Institut für Kohlenforschung. Available at: [Link]
-
ORCA. Ohio Supercomputer Center. Available at: [Link]
-
A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education. Available at: [Link]
-
Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. Available at: [Link]
-
Computational Methods for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Comparison of DFT Basis Sets for Organic Dyes. Boise State University. Available at: [Link]
-
HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Available at: [Link]
-
Quantum Chemistry Calculations for Metabolomics. Chemical Reviews. Available at: [Link]
-
A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. Available at: [Link]
-
Introduction to quantum chemical calculations with Gaussian. University of Lethbridge. Available at: [Link]
-
Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. ResearchGate. Available at: [Link]
-
ORCA Computing. ORCA Computing. Available at: [Link]
-
Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. OMICS International. Available at: [Link]
-
Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. Available at: [Link]
-
Computational Medicinal Chemistry: A Useful Tool for Pharmaceutical Sciences and Drug Development. Juniper Publishers. Available at: [Link]
-
5-Amino-2-chloro-N-methylbenzamide. PubChem. Available at: [Link]
Sources
- 1. This compound | C8H9FN2O | CID 43510683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 10. tandfonline.com [tandfonline.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. gaussian.com [gaussian.com]
- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 15. ORCA - FACCTs [faccts.de]
- 16. hpc.hku.hk [hpc.hku.hk]
- 17. ORCA | Ohio Supercomputer Center [osc.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. researchgate.net [researchgate.net]
- 23. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biomedres.us [biomedres.us]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 27. researchgate.net [researchgate.net]
- 28. chemrxiv.org [chemrxiv.org]
- 29. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Pd/C Catalyzed Hydrogenation for the Synthesis of 5-amino-2-fluoro-N-methylbenzamide
An Application Guide:
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-amino-2-fluoro-N-methylbenzamide via the palladium on carbon (Pd/C) catalyzed hydrogenation of its nitro precursor, 2-fluoro-5-nitro-N-methylbenzamide. Aromatic amines are crucial intermediates in the pharmaceutical and agrochemical industries.[1] Catalytic hydrogenation stands out as a superior method for the reduction of nitroarenes due to its high efficiency, clean conversion, and favorable environmental profile compared to traditional methods like metal-acid reductions.[1][2] This document is intended for researchers, chemists, and process development professionals, offering in-depth insights into the reaction mechanism, a robust experimental protocol, safety procedures, and strategies for process optimization.
Introduction and Scientific Context
This compound is a key structural motif and valuable building block in the synthesis of various biologically active molecules. The precise and efficient introduction of the aromatic amine functionality is paramount. The reduction of an aromatic nitro group is one of the most fundamental transformations to achieve this.
While several methods exist, heterogeneous catalytic hydrogenation using palladium on activated carbon (Pd/C) is frequently the method of choice.[2] The process involves the use of hydrogen gas (H₂) or a hydrogen transfer agent to reduce the nitro group to a primary amine with high selectivity. This method offers significant advantages:
-
High Yield & Purity: The reaction is typically very clean, leading to high yields of the desired aniline with minimal side products.
-
Mild Conditions: Nitro group reductions can often be performed at room temperature and atmospheric pressure, preserving other sensitive functional groups.[3]
-
Operational Simplicity: The heterogeneous nature of the catalyst allows for straightforward removal from the reaction mixture by simple filtration.[4]
-
Scalability: The protocol is readily scalable from laboratory benchtop to industrial production.
This guide will elucidate the critical parameters and causality behind the experimental choices, ensuring a reproducible and safe execution of this important transformation.
Reaction Mechanism: The Catalytic Cycle
The hydrogenation of a nitro group on a Pd/C surface is a multi-step process occurring on the catalyst's active sites. Understanding this mechanism is key to troubleshooting and optimization.
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium metal and undergoes oxidative addition, dissociating into reactive atomic hydrogen species (metal hydrides).[4][5]
-
Substrate Adsorption: The nitroarene substrate adsorbs onto the catalyst surface through its π-system and the nitro group.[6]
-
Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms. This proceeds through several intermediates, typically proposed as nitroso (-NO) and hydroxylamine (-NHOH) species, before the final amine (-NH₂) is formed.
-
Product Desorption: Once the reduction is complete, the amine product has a lower affinity for the catalyst surface and desorbs back into the solution, freeing the active site for another catalytic cycle.
Caption: Step-by-step experimental workflow for Pd/C hydrogenation.
Optimization of Reaction Parameters
The efficiency and selectivity of the hydrogenation can be fine-tuned by adjusting several key parameters. A patent for a similar transformation (reducing 2-fluoro-4-nitro-N-methylbenzamide) specifies reacting under 2-20 atmospheres of hydrogen for 12-20 hours, indicating that pressure can be used to drive the reaction. [7]However, for many nitroarenes, milder conditions are sufficient.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Catalyst Loading | 0.5 - 5 mol % Pd | For simple nitro reductions, lower loadings (≤1 mol %) are often sufficient. [3]Over-reduction or dehalogenation risk increases with higher loading or prolonged reaction times. |
| Solvent | MeOH, EtOH, EtOAc, THF | Protic solvents like methanol and ethanol generally accelerate the reaction rate. [8]The choice depends on substrate solubility. |
| Hydrogen Pressure | 1 - 4 atm (Balloon to Parr) | Atmospheric pressure (balloon) is usually adequate for this transformation. [3]Increased pressure can reduce reaction time but may increase risk of side reactions like hydrodefluorination. |
| Temperature | 20 - 40 °C | The reaction is typically run at room temperature. Gentle warming can be applied if the reaction is sluggish, but this is often unnecessary for nitro reductions. |
| Stirring Rate | >500 RPM | Vigorous stirring is essential to overcome mass transfer limitations in the gas-liquid-solid system and ensure a consistent reaction rate. [9] |
| Substrate Conc. | 0.05 - 0.2 M | Higher concentrations can lead to poor mixing and localized heat/mass transfer issues. Starting around 0.1 M is a good practice. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is Stalled / Incomplete | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen supply.3. Poor mixing/stirring. | 1. Add a fresh portion of catalyst.2. Replace the hydrogen balloon; check for leaks.3. Increase the stirring speed. |
| Dehalogenation Observed (Loss of Fluorine) | 1. Catalyst is too active.2. Reaction time is too long.3. Elevated temperature or pressure. | 1. Reduce catalyst loading.2. Monitor the reaction closely and stop as soon as the starting material is consumed.3. Run the reaction at room temperature and atmospheric pressure. |
| Catalyst Ignites During Filtration | The catalyst filter cake was allowed to dry in the presence of air. | IMMEDIATELY QUENCH WITH WATER OR SAND. Re-emphasize the critical need to keep the catalyst slurry wet with solvent throughout the entire filtration process. [6][9] |
| Formation of Intermediates (e.g., hydroxylamine) | Insufficient hydrogenation (stalled reaction). | This is uncommon for nitro reductions but can occur. [9]Continue the reaction, check the hydrogen supply, or add more catalyst. |
References
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Hydrogenation. [Link]
-
Reddit r/Chempros. (2022). Hydrogenation reaction tips and tricks. [Link]
-
Stanford University Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). [Link]
-
Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. [Link]
- Google Patents. (2014). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]
-
Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]
-
Nature. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. [Link]
-
National Institutes of Health. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
-
ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]
- Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
ACS Omega. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
National Institutes of Health. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. [Link]
-
Royal Society of Chemistry. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]
-
National Institutes of Health. (2019). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. [Link]
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. reddit.com [reddit.com]
The Strategic Synthesis of Bioactive Heterocycles from 5-Amino-2-fluoro-N-methylbenzamide: A Guide for Medicinal Chemists
Introduction: The Versatility of a Fluorinated Anthranilamide Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The starting material at the center of this guide, 5-amino-2-fluoro-N-methylbenzamide, represents a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a nucleophilic amino group, a strategically positioned fluorine atom, and a reactive amide moiety—offers a rich platform for constructing privileged heterocyclic systems such as quinazolinones, benzimidazoles, and benzodiazepines. These scaffolds are at the core of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[2][3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of application notes and detailed protocols for the synthesis of these key heterocyclic frameworks from this compound. The methodologies presented herein are grounded in established chemical principles and adapted from well-documented synthetic transformations of analogous compounds, providing a solid foundation for the exploration of novel chemical space in medicinal chemistry.
I. Synthesis of 7-Fluoro-1-methylquinazolin-4(3H)-ones: The Niementowski Reaction and its Modern Variants
Quinazolinones are a prominent class of fused heterocyclic compounds with a wide range of pharmacological activities.[2] The Niementowski reaction, a classic method for their synthesis, involves the condensation of an anthranilic acid or its derivative with an amide.[5] This section details the synthesis of 7-fluoro-1-methylquinazolin-4(3H)-one from this compound using both conventional and microwave-assisted Niementowski conditions.
Mechanistic Rationale
The reaction proceeds via an initial acylation of the amino group of this compound by formamide, followed by an intramolecular cyclization with the elimination of water to form the stable quinazolinone ring system. The fluorine atom at the 2-position of the starting material is expected to remain intact throughout the reaction, yielding the corresponding 7-fluoro-substituted quinazolinone. Microwave irradiation can significantly accelerate this reaction by promoting rapid and uniform heating.[6][7]
Experimental Protocols
Protocol 1.1: Conventional Thermal Synthesis of 7-Fluoro-1-methylquinazolin-4(3H)-one
This protocol is adapted from the classical Niementowski reaction conditions.[8]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| This compound | 168.17 | 10 | 1.0 | 1.68 g |
| Formamide | 45.04 | 100 | 10 | 4.5 mL |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (1.68 g, 10 mmol) and formamide (4.5 mL, 100 mmol).
-
Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and dry it under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain pure 7-fluoro-1-methylquinazolin-4(3H)-one.
Protocol 1.2: Microwave-Assisted Synthesis of 7-Fluoro-1-methylquinazolin-4(3H)-one
This protocol leverages the efficiency of microwave synthesis to reduce reaction times and potentially improve yields.[9][10]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| This compound | 168.17 | 2 | 1.0 | 0.336 g |
| Formamide | 45.04 | 20 | 10 | 0.9 mL |
| p-Toluenesulfonic acid (optional catalyst) | 172.20 | 0.1 | 0.05 | 17.2 mg |
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vial, combine this compound (0.336 g, 2 mmol), formamide (0.9 mL, 20 mmol), and optionally, a catalytic amount of p-toluenesulfonic acid (17.2 mg, 0.1 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1.1 (steps 5-8).
Caption: Niementowski Quinazolinone Synthesis Workflow.
II. Synthesis of 7-Fluoro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-ones: A Strategy via Hofmann Rearrangement
Benzimidazolones are another important class of heterocyclic compounds with diverse biological activities. A plausible route to a benzimidazolone from this compound involves an initial Hofmann rearrangement of the primary amide functionality (if the N-methyl group were absent) or a related rearrangement, followed by cyclization. However, a more direct approach involves a Curtius or a similar rearrangement from a precursor acid. For the N-methylated starting material, a different strategy is required. One potential pathway involves a multi-step sequence. A more direct, albeit speculative, approach for the target compound would involve a reaction that forms a urea-like intermediate followed by cyclization.
Conceptual Pathway
A hypothetical one-pot synthesis could involve the reaction of this compound with a phosgene equivalent, leading to the formation of an isocyanate from the primary amino group. This isocyanate could then undergo an intramolecular cyclization with the adjacent amide nitrogen. However, a more reliable multi-step approach is outlined below.
Protocol 2.1: Proposed Synthesis of 7-Fluoro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
This proposed protocol involves the conversion of the starting amide to a urea derivative, followed by intramolecular cyclization.
Step 1: Formation of N-(2-fluoro-5-(methylcarbamoyl)phenyl)urea
-
Dissolve this compound (1.68 g, 10 mmol) in a suitable solvent like THF (30 mL).
-
Add triethylamine (1.4 mL, 10 mmol) to the solution.
-
Cool the mixture to 0 °C and slowly add a solution of triphosgene (1.0 g, 3.4 mmol) in THF (10 mL).
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude isocyanate.
-
React the crude isocyanate with ammonia or an appropriate amine to form the urea derivative.
Step 2: Intramolecular Cyclization to the Benzimidazolone
-
Dissolve the crude urea derivative from Step 1 in a high-boiling solvent like diphenyl ether.
-
Heat the solution to 200-250 °C to induce intramolecular cyclization with the elimination of methylamine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography.
Caption: Proposed Benzimidazolone Synthesis Pathway.
III. Synthesis of 8-Fluoro-1-methyl-1,2,3,4-tetrahydro-5H-1,5-benzodiazepin-5-ones: A Two-Step Approach
Benzodiazepines are a well-known class of psychoactive drugs.[11] The synthesis of a 1,5-benzodiazepinone derivative from this compound can be achieved through a two-step sequence involving N-acylation followed by reductive cyclization.
Synthetic Strategy
The primary amino group of the starting material is first acylated with chloroacetyl chloride. The resulting intermediate is then subjected to a reductive amination and subsequent intramolecular cyclization to form the seven-membered benzodiazepine ring.
Protocol 3.1: Synthesis of 8-Fluoro-1-methyl-1,2,3,4-tetrahydro-5H-1,5-benzodiazepin-5-one
This protocol is adapted from general methods for benzodiazepine synthesis.[12]
Step 1: Synthesis of 5-(2-chloroacetamido)-2-fluoro-N-methylbenzamide
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| This compound | 168.17 | 10 | 1.0 | 1.68 g |
| Chloroacetyl chloride | 112.94 | 11 | 1.1 | 0.8 mL |
| Triethylamine | 101.19 | 12 | 1.2 | 1.7 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Step-by-Step Procedure:
-
Dissolve this compound (1.68 g, 10 mmol) and triethylamine (1.7 mL, 12 mmol) in DCM (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (0.8 mL, 11 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
Step 2: Reductive Cyclization to 8-Fluoro-1-methyl-1,2,3,4-tetrahydro-5H-1,5-benzodiazepin-5-one
| Reagent/Solvent | Moles (mmol) | Equivalents | Mass/Volume |
| 5-(2-chloroacetamido)-2-fluoro-N-methylbenzamide | 5 | 1.0 | 1.22 g |
| Sodium iodide | 7.5 | 1.5 | 1.12 g |
| Sodium borohydride | 15 | 3.0 | 0.57 g |
| Ethanol | - | - | 50 mL |
Step-by-Step Procedure:
-
Dissolve the crude product from Step 1 (approx. 5 mmol) and sodium iodide (1.12 g, 7.5 mmol) in ethanol (50 mL).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction to 0 °C and add sodium borohydride (0.57 g, 15 mmol) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzodiazepine.
Caption: Two-Step Benzodiazepine Synthesis Workflow.
IV. Applications in Drug Discovery and Future Perspectives
The heterocyclic compounds synthesized from this compound are of significant interest in drug discovery.
-
Quinazolinones: Fluoro-substituted quinazolinones have demonstrated potent anticancer activity, often by inhibiting key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[13] The 7-fluoro-1-methylquinazolin-4(3H)-one synthesized here could serve as a core scaffold for the development of novel kinase inhibitors.
-
Benzimidazoles: Fluorinated benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[14][15] The strategic placement of the fluorine atom can enhance the therapeutic potential of these compounds.
-
Benzodiazepines: The introduction of a fluorine atom into the benzodiazepine scaffold can significantly impact its pharmacokinetic and pharmacodynamic properties.[16][17][18] The novel fluorinated benzodiazepine described in this guide could exhibit unique CNS activities and warrants further pharmacological investigation.
The protocols outlined in this guide provide a robust starting point for the synthesis and exploration of these important heterocyclic systems. Further optimization of reaction conditions and diversification of the core scaffolds by introducing various substituents will undoubtedly lead to the discovery of new chemical entities with promising therapeutic potential.
References
-
A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. (2025). ResearchGate. [Link]
- Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.). Wiley Online Library.
-
A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (n.d.). Taylor & Francis Online. [Link]
- The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. (n.d.).
-
Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. (2011). PubMed. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers in Chemistry. [Link]
-
Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. (n.d.). PubMed. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]
-
Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (n.d.). PubMed. [Link]
-
Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. (n.d.). SciSpace. [Link]
-
7-chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2 H-1,4-benzodiazepin-2- one (3H-fludiazepam) by phase transfer catalysis. (n.d.). PubMed. [Link]
-
Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2025). ResearchGate. [Link]
-
Designer benzodiazepine rat pharmacokinetics: A comparison of alprazolam, flualprazolam and flubromazolam. (2023). PubMed. [Link]
-
Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. (n.d.). PubMed. [Link]
-
ChemInform Abstract: Synthesis of N-(2,3,4,5,6-Pentafluorobenzyloxy)-γ-lactams by Rhodium-Catalyzed Cyclization of Diazo Amides. (2025). ResearchGate. [Link]
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (n.d.). RSC Publishing. [Link]
-
Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022). ACS Publications. [Link]
-
Microwave-assisted synthesis of quinazolines and quinazolinones: An overview. (2020). PubMed. [Link]
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). PubMed. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). PubMed. [Link]
-
A Review on the pharmacokinetics action of benzodiazepine. (2023). International Research Journal of Pharmacy and Pharmacology. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed Methylene β-C-H Fluorination of Native Amides. (2025). PubMed. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. [Link]
-
Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022). PubMed. [Link]
-
Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015). PubMed. [Link]
-
Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). RSC Publishing. [Link]
-
A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. (n.d.). ResearchGate. [Link]
-
Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. (2025). ResearchGate. [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (n.d.). Arkivoc. [Link]
-
Central Effects of Three Fluorinated Benzodiazepines in Comparison with Diazepam. (2008). Karger Publishers. [Link]
-
Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. (2024). MDPI. [Link]
-
Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. (2025). ResearchGate. [Link]
-
Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2025). ResearchGate. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed. [Link]
-
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. (n.d.). RSC Publishing. [Link]
-
Microwave assisted synthesis of quinazolinone using different bases. (n.d.). ProQuest. [Link]
-
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). PubMed. [Link]
-
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. (n.d.). PubMed. [Link]
-
Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. (n.d.). Universidad de Zaragoza. [Link]
-
Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. (n.d.). PubMed. [Link]
Sources
- 1. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Unveiling the Untapped Potential of Bertagnini’s Salts in Microwave-Assisted Synthesis of Quinazolinones [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. acgpubs.org [acgpubs.org]
- 15. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Designer benzodiazepine rat pharmacokinetics: A comparison of alprazolam, flualprazolam and flubromazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. interesjournals.org [interesjournals.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-2-fluoro-N-methylbenzamide
Welcome to the technical support center for the synthesis of 5-amino-2-fluoro-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you improve your yield, purity, and overall success.
Synthetic Strategy Overview
The most reliable and commonly employed synthetic route to this compound involves a two-step process starting from 2-fluoro-5-nitrobenzoic acid. This strategy isolates the two key transformations—amide bond formation and nitro group reduction—allowing for focused optimization at each stage.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical phase of this synthesis for maximizing overall yield?
A1: Both steps are crucial, but the initial amide bond formation is often where significant yield loss can occur if not properly controlled. The carboxylic acid must be efficiently activated to react with methylamine, and side reactions must be minimized. A high-yield amidation sets the stage for a successful reduction.
Q2: How can I monitor the progress of each reaction step effectively?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexane to track the consumption of the starting material and the appearance of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to confirm the mass of the desired product and identify any major impurities.
Q3: Are there any significant safety concerns I should be aware of?
A3: Yes. When using thionyl chloride (SOCl₂) for acid activation, you must work in a well-ventilated fume hood as it is corrosive and reacts with moisture to release toxic HCl and SO₂ gases. Additionally, catalytic hydrogenation with H₂ gas carries a risk of fire or explosion if not handled in appropriate pressure-rated equipment and in an inert atmosphere.
Troubleshooting Guide: Step 1 - Amidation
This section addresses common issues encountered during the conversion of 2-fluoro-5-nitrobenzoic acid to 2-fluoro-5-nitro-N-methylbenzamide.
Problem: My amidation reaction yield is low, and I recover a lot of unreacted starting material.
Potential Cause & Scientific Explanation: This issue almost always points to inefficient activation of the carboxylic acid. Directly reacting a carboxylic acid with an amine is an unfavorable equilibrium due to the formation of a stable ammonium-carboxylate salt.[1][2] To drive the reaction forward, the hydroxyl group of the carboxylic acid must be converted into a better leaving group.
Solutions & Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low amidation yield.
Detailed Recommendations:
-
Thionyl Chloride (SOCl₂) Activation: This is a robust, cost-effective method.
-
Catalytic DMF: Add a few drops of N,N-dimethylformamide (DMF). It reacts with SOCl₂ to form the Vilsmeier reagent, which is a highly effective catalyst for acid chloride formation.
-
Temperature and Time: Ensure the reaction is heated (reflux, ~75-85°C) for a sufficient duration (2-5 hours) to drive the formation of the acid chloride to completion before adding methylamine.[3]
-
-
Peptide Coupling Reagents: These reagents (e.g., HATU, HBTU, EDC) offer milder conditions but are more expensive.
-
Base Selection: Use a non-nucleophilic base like diisopropylethylamine (DIPEA). Bases like pyridine can compete as nucleophiles.
-
Solvent: Use anhydrous polar aprotic solvents like DMF or acetonitrile.
-
Problem: I'm losing methylamine during the addition, leading to poor conversion.
Potential Cause & Scientific Explanation: Methylamine is a gas at room temperature. If added too quickly to a warm solution, a significant portion can escape before it has a chance to react.
Solutions:
-
Use a Solution: Employ a commercially available solution of methylamine in a solvent like tetrahydrofuran (THF) or ethanol. This allows for more controlled stoichiometric addition.
-
Low-Temperature Addition: Cool the acid chloride solution to 0°C or below in an ice bath before slowly adding the methylamine solution. This minimizes the vapor pressure of methylamine and reduces loss.[3]
-
Monitor pH: Ensure the reaction mixture becomes and remains basic after the addition of methylamine to confirm an excess has been added to react with the acid chloride and neutralize the HCl byproduct.
| Parameter | Condition A: Thionyl Chloride | Condition B: HATU Coupling | Expected Yield |
| Starting Material | 2-Fluoro-5-nitrobenzoic acid | 2-Fluoro-5-nitrobenzoic acid | |
| Activating Agent | Thionyl Chloride (SOCl₂) (1.5 eq.) | HATU (1.2 eq.) | |
| Solvent | Toluene or 1,2-Dichloroethane | Anhydrous DMF | |
| Base | N/A (excess methylamine acts as base) | DIPEA (2.0 eq.) | |
| Temperature | Reflux (acid activation), then 0°C (amination) | Room Temperature | |
| Amine Source | Methylamine (2M in THF) (2.5 eq.) | Methylamine (2M in THF) (1.5 eq.) | |
| Typical Yield | 85-95% | 90-98% | |
| Table 1: Comparison of typical amidation reaction conditions. |
Troubleshooting Guide: Step 2 - Nitro Group Reduction
This section addresses common issues when reducing 2-fluoro-5-nitro-N-methylbenzamide to the final product.
Problem: My nitro reduction is incomplete or stalls.
Potential Cause & Scientific Explanation: Catalytic hydrogenation is highly effective but sensitive to catalyst activity and reaction conditions. Incomplete reduction can result from poor catalyst quality, insufficient hydrogen, or inadequate mixing.
Solutions:
-
Catalyst Quality & Loading:
-
Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst (5-10 wt%). An older catalyst may have reduced activity due to oxidation or poisoning.
-
Ensure adequate catalyst loading, typically 5-10 mol% relative to the nitro compound.
-
-
Hydrogen Pressure:
-
While the reaction can proceed at atmospheric pressure (H₂ balloon), using a pressurized vessel (e.g., Parr shaker) at 2-10 atm (approx. 30-150 psi) significantly increases the reaction rate.[3]
-
-
Solvent Choice: Polar protic solvents like ethanol, methanol, or ethyl acetate are excellent choices as they readily dissolve the substrate and hydrogen.
-
Agitation: Vigorous stirring is essential to ensure efficient contact between the substrate, the solid catalyst, and the dissolved hydrogen gas.
Problem: I am observing side products, and my final product purity is low.
Potential Cause & Scientific Explanation: During the reduction of an aromatic nitro group, several intermediates are formed, including nitroso and hydroxylamine species. If the reaction stalls or is incomplete, these can remain as impurities. In some cases, over-reduction or side reactions like dehalogenation can occur.
Solutions & Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low purity in the reduction step.
Detailed Recommendations:
-
Minimizing Intermediates: Drive the reaction to completion by ensuring sufficient hydrogen and an active catalyst. The final amino product is thermodynamically much more stable.
-
Preventing Dehalogenation: While Pd/C is generally safe for fluoroaromatics, dehalogenation can occur under harsh conditions.
-
Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed.
-
If dehalogenation is a persistent issue, consider using a different catalyst system, such as iron powder in acidic media (e.g., Fe/NH₄Cl), which is less prone to causing dehalogenation.[4]
-
Problem: Filtering the Pd/C catalyst is slow and results in product loss.
Potential Cause & Scientific Explanation: Pd/C is a very fine powder that can clog standard filter paper, making filtration difficult and leading to the retention of the product on the filter medium.
Solutions:
-
Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a porous filter bed that prevents the fine catalyst particles from clogging the filter paper.
-
Thorough Washing: After filtration, wash the filter cake (the Celite®/catalyst mixture) thoroughly with several portions of the reaction solvent (e.g., ethanol or ethyl acetate) to recover all the dissolved product.
| Parameter | Condition A: Catalytic Hydrogenation | Condition B: Metal-Acid Reduction |
| Starting Material | 2-Fluoro-5-nitro-N-methylbenzamide | 2-Fluoro-5-nitro-N-methylbenzamide |
| Reagents | 10% Pd/C (5 mol%), H₂ gas | Iron powder (5 eq.), NH₄Cl (4 eq.) |
| Solvent | Ethanol or Ethyl Acetate | Ethanol/Water (e.g., 4:1) |
| Temperature | Room Temperature | Reflux (~80°C) |
| Pressure | 1-10 atm | Atmospheric |
| Typical Yield | >95% | 85-95% |
| Workup | Filtration of catalyst | Filtration of iron salts, extraction |
| Table 2: Comparison of typical nitro reduction conditions. |
Detailed Experimental Protocols
Protocol 1: Amidation via Acid Chloride
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-fluoro-5-nitrobenzoic acid (1.0 eq.).
-
Add thionyl chloride (1.5 eq.) and a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (85°C) for 3 hours. The solution should become clear.
-
Allow the mixture to cool to room temperature and remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent like THF or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylamine (2.0 M in THF, 2.5 eq.) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-5-nitro-N-methylbenzamide, which can be purified by recrystallization.[3]
Protocol 2: Catalytic Hydrogenation
-
In a pressure-rated hydrogenation vessel, dissolve 2-fluoro-5-nitro-N-methylbenzamide (1.0 eq.) in ethanol.
-
Carefully add 10% Palladium on carbon (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel with hydrogen gas (target pressure: 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and periodically checking by TLC/LC-MS.
-
Upon completion (typically 12-16 hours), carefully vent the hydrogen and purge the vessel with nitrogen.[3]
-
Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound as a solid.
References
-
Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616. [Link]
-
ChemistNate. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction) [Video]. YouTube. [Link]
- Google Patents. (2013). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved January 27, 2026, from [Link]
-
ChemistNate. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. [Link]
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzamide Synthesis
Welcome to the technical support center for the synthesis of fluorinated benzamides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation with fluorinated substrates. The insights provided herein are grounded in established chemical principles and field-proven strategies to help you troubleshoot common issues and optimize your reaction conditions for successful outcomes.
Introduction: The Unique Challenges of Fluorinated Benzamide Synthesis
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. However, the synthesis of fluorinated benzamides presents unique challenges. The strong electron-withdrawing nature of fluorine deactivates the aromatic rings, rendering both fluorinated anilines less nucleophilic and fluorinated benzoic acids less reactive. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when approaching the synthesis of fluorinated benzamides.
Q1: Why is my amide coupling reaction with a fluoroaniline so slow or resulting in a low yield?
The primary reason for diminished reactivity is the reduced nucleophilicity of the fluoroaniline. The highly electronegative fluorine atoms withdraw electron density from the aniline's nitrogen atom through both inductive and resonance effects. This makes the nitrogen's lone pair of electrons less available to attack the activated carboxylic acid, slowing down the reaction and often leading to incomplete conversion.
Q2: Which coupling reagents are most effective for fluorinated substrates?
For challenging couplings involving electron-deficient anilines and benzoic acids, more potent coupling reagents are generally required. While standard carbodiimides like EDC can be effective, they often need additives. Uronium/aminium-based reagents are typically more reliable for these transformations.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are highly effective due to the formation of a highly reactive OAt-active ester.[1]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is another robust option, though generally considered slightly less reactive than HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with reactivity comparable to HATU and is considered safer as it does not contain the potentially explosive HOBt or HOAt moieties.[2][3]
Q3: Can I use the classic acyl chloride method for synthesizing fluorinated benzamides?
Yes, the acyl chloride route is a very effective and often high-yielding method for the synthesis of fluorinated benzamides.[4][5] This involves converting the fluorinated benzoic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the fluoroaniline. This method is particularly useful when dealing with very unreactive anilines as acyl chlorides are highly electrophilic.
Q4: What is a good starting point for solvent and base selection?
-
Solvents: Aprotic polar solvents are generally the best choice. Dimethylformamide (DMF) and acetonitrile (ACN) are widely used as they are effective at dissolving the reactants and reagents. Dichloromethane (DCM) can also be used, particularly for EDC-based couplings.[2]
-
Bases: A non-nucleophilic organic base is crucial to neutralize the acid formed during the reaction without competing with the aniline nucleophile. Diisopropylethylamine (DIPEA) is a common choice. For acyl chloride-based methods, pyridine can also be employed.[6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Formation
If you are observing poor conversion to your desired fluorinated benzamide, consider the following troubleshooting steps.
Caption: A stepwise approach to troubleshooting low product yield.
-
Verify Reagent Purity and Stoichiometry: Ensure that your fluorinated aniline and benzoic acid are pure and that all reagents are anhydrous, as water can hydrolyze the activated species. A slight excess (1.1-1.2 equivalents) of the amine is sometimes beneficial.
-
Increase Coupling Reagent and Base Equivalents: For difficult couplings, increasing the equivalents of the coupling reagent (to 1.5 eq) and base (to 2-3 eq) can drive the reaction to completion.
-
Elevate the Reaction Temperature: While many amide couplings are run at room temperature, sluggish reactions with electron-deficient substrates can often be accelerated by gentle heating (e.g., 40-60 °C).
-
Switch to a More Potent Coupling Reagent: If an EDC/HOBt system is failing, moving to HATU or COMU is a logical next step.[1][2]
-
Utilize the Acyl Chloride Method: For particularly challenging substrates, converting the fluorinated benzoic acid to the highly reactive acyl chloride can provide excellent yields where other methods fail.[4][5]
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your LCMS or NMR can be indicative of side reactions.
-
N-Acylurea Formation: With carbodiimide reagents like EDC, a common side reaction is the O-to-N acyl shift in the activated intermediate, leading to a stable N-acylurea that will not react further.[2] Running the reaction at lower temperatures (0 °C to room temperature) can help to minimize this.[2]
-
Nucleophilic Aromatic Substitution (SNAr): In highly activated systems (e.g., with multiple electron-withdrawing groups like nitro groups in addition to fluorine), the fluorine atom itself can act as a leaving group and be displaced by a nucleophile.[7][8][9][10][11] This is more likely to occur under harsh conditions (high temperatures, strong bases). If you suspect SNAr, try using milder conditions.
-
Hydrolysis of Activated Ester: If there is moisture in your reaction, the activated carboxylic acid can be hydrolyzed back to the starting material. Ensure all glassware is oven-dried and use anhydrous solvents.
Issue 3: Difficult Purification
Fluorinated compounds can sometimes present purification challenges.
-
Crystallization: Fluorinated benzamides are often crystalline solids.[4][5][12][13] Recrystallization is a highly effective method for purification.[14] A good starting point for solvent screening is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes).
-
Column Chromatography: If crystallization is not feasible, silica gel chromatography is a standard alternative. Due to the polarity of the amide bond, solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol are typically effective.
-
Aqueous Workup: It is important to thoroughly wash the organic layer during workup to remove water-soluble byproducts from the coupling reagents (e.g., HOBt, urea from EDC).
Experimental Protocols
Below are detailed, step-by-step methodologies for common amide coupling procedures adapted for the synthesis of fluorinated benzamides.
Protocol 1: Synthesis via the Acyl Chloride Method
This protocol is adapted from the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide.[5]
-
Formation of the Acyl Chloride:
-
In a fume hood, add the fluorinated benzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add thionyl chloride (SOCl₂, 2-3 eq) to the flask.
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used without further purification.
-
-
Amide Bond Formation:
-
Dissolve the fluoroaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or benzene in a separate flask under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Cool the aniline solution in an ice bath (0 °C).
-
Dissolve the crude fluorobenzoyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled aniline solution.
-
A base such as pyridine (a few drops) or triethylamine (1.1 eq) can be added to scavenge the HCl byproduct.[6]
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, proceed with an aqueous workup, typically washing with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: HATU-Mediated Amide Coupling
This is a general protocol for using HATU with electron-deficient substrates.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the fluorinated benzoic acid (1.0 eq), HATU (1.1-1.2 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for a few minutes to allow for pre-activation.
-
Add diisopropylethylamine (DIPEA, 2.0-3.0 eq) and stir for another 15-20 minutes.
-
Add the fluoroaniline (1.1 eq) to the reaction mixture.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature for 4-24 hours. If the reaction is sluggish, it can be gently heated (40-50 °C).
-
Monitor the reaction by TLC or LCMS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: Recommended order of addition for HATU-mediated coupling.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This protocol is a good starting point for less challenging fluorinated substrates.
-
Reaction Setup:
-
Reaction and Workup:
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LCMS.
-
For workup, if using DCM, wash with water to remove the urea byproduct and excess EDC.[15] If using DMF, dilute with a larger volume of ethyl acetate and perform standard aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product.
-
Data Summary Table
The following table summarizes typical reaction conditions for the synthesis of a tri-fluorinated benzamide, providing a useful reference point.
| Reactants | Method | Coupling Reagent | Base | Solvent | Yield | Reference |
| 2-Fluorobenzoyl chloride & 2,3-Difluoroaniline | Acyl Halide | - | - | - | 88% | [4] |
| 2-Fluorobenzoyl chloride & 2,4-Difluoroaniline | Acyl Halide | - | Pyridine | Benzene | 87% | [5][6] |
| Fluorinated Benzoic Acid & Fluoroaniline | Amide Coupling | HATU | DIPEA | DMF | - | General |
| Fluorinated Benzoic Acid & Fluoroaniline | Amide Coupling | EDC/HOBt | - | DCM/DMF | - | General |
Safety Considerations
-
Fluorinating Agents and Fluorinated Compounds: Always handle fluorinated compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen Fluoride (HF): Some reactions or decomposition of fluorinated compounds can potentially generate HF. Be aware of the risks associated with HF exposure and have an emergency response plan in place, including access to calcium gluconate gel.
-
Reagent Handling: Coupling reagents can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. Thionyl chloride and oxalyl chloride are corrosive and release toxic gases; they must be handled with extreme care in a fume hood.
By understanding the electronic effects of fluorine and systematically applying the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the success rate of your fluorinated benzamide syntheses.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Gallagher, J. F., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molecules, 25(22), 5399. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
-
Albericio, F., et al. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(11), 2413–2440. ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Science.gov. (2022). Synthesis of 2- or 4-fluorine-substituted arylamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(2), 1146–1154. ACS Publications. Available at: [Link]
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
- Google Patents. (n.d.). CN102040494A - Method for preparing p-fluorobenzaldehyde.
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Gallagher, J. F., et al. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(4), M1175. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Purification of fluorides for optical materials synthesis. Retrieved from [Link]
Sources
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Volume # 4(143), July - August 2022 — "Synthesis of 2- or 4-fluorine-substituted arylamides" [notes.fluorine1.ru]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 11. youtube.com [youtube.com]
- 12. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
Technical Support Center: Catalyst Poisoning in the Reduction of Nitro-Fluorobenzamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for one of the most common yet challenging reactions in medicinal chemistry: the catalytic reduction of nitro-fluorobenzamides. The presence of both a reducible nitro group and a potentially labile fluorine atom on an aromatic ring presents a unique set of challenges, primarily centered around catalyst activity and stability. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems, optimize your reactions, and ensure the integrity of your synthetic route.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the catalytic hydrogenation of nitro-fluorobenzamides.
Q1: My reaction has completely stalled or is proceeding very slowly. What are the most likely causes?
A stalled or sluggish reaction is the most frequent symptom of catalyst deactivation. The primary culprits are:
-
Catalyst Poisoning: Impurities in your starting materials, solvents, or hydrogen gas can irreversibly bind to the catalyst's active sites. Common poisons include sulfur, nitrogen, and halide compounds.[1][2]
-
Fluoride-Induced Deactivation: The fluoride atom on your benzamide, or fluoride ions generated via a side reaction (defluorination), can act as a potent poison for palladium and platinum catalysts.[2]
-
Insufficient Mass Transfer: In heterogeneous catalysis, the reaction rate is often limited by the transport of hydrogen gas from the gas phase to the catalyst surface. Inefficient stirring or low hydrogen pressure can mimic catalyst deactivation.
-
Catalyst Leaching: Under "hydrogen-starved" conditions, the nitro compound can oxidize the palladium metal, causing it to leach into the solution as a soluble complex, which is catalytically inactive.[3]
Q2: I'm observing significant defluorination as a side product. Why is this happening and how can I stop it?
Defluorination, or hydrodehalogenation, is a common side reaction, particularly with highly active catalysts like palladium on carbon (Pd/C). The C-F bond, while strong, can be cleaved under hydrogenation conditions. This is problematic not only because it yields an undesired product but also because the resulting fluoride ions can poison the catalyst. To mitigate this:
-
Switch Catalysts: Raney Nickel is often less prone to causing dehalogenation compared to Pd/C.[4]
-
Optimize Conditions: Reduce the reaction temperature and hydrogen pressure. Harsher conditions promote C-F bond cleavage.
-
Use a Different Hydrogen Source: Consider transfer hydrogenation using a milder hydrogen donor like formic acid or triethylsilane, which can sometimes offer greater selectivity.[5]
Q3: How can I definitively determine if my catalyst has been poisoned?
Visual inspection is often unreliable. A simple diagnostic experiment is the most effective method:
-
Carefully filter the catalyst from the stalled reaction mixture.
-
Wash it thoroughly with a clean, inert solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed species.
-
Add the recovered catalyst to a fresh solution of a "clean" nitroarene standard (one without fluorine, like nitrobenzene) under your standard reaction conditions.
-
If the reduction of the standard substrate is also slow or stalled, the catalyst is likely poisoned. If it proceeds normally, the issue may lie with impurities in your specific nitro-fluorobenzamide starting material.
For a more in-depth analysis, spent catalysts can be analyzed using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to identify surface poisons or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect the presence of contaminating metals.[6][7][8]
Q4: Can a poisoned catalyst be regenerated and reused?
Regeneration is sometimes possible but depends on the nature of the poison.
-
Coking/Fouling: Mild heating under a controlled atmosphere or washing with specific solvents can sometimes remove organic residues.
-
Sulfide Poisoning: This is often irreversible and severe. Regeneration of sulfur-poisoned palladium catalysts is notoriously difficult.[9]
-
Nitrogen Compound Poisoning: In some cases, washing the catalyst with an acidic or basic solution can remove the poisoning species.[10]
-
Leaching: This is an irreversible loss of the active metal from the support.
In a process development setting, the cost of regeneration and requalification often outweighs the cost of using a fresh catalyst for critical steps.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Catalyst Deactivation
Effective troubleshooting begins with systematic diagnosis. The following workflow provides a logical path from observing a problem to identifying its cause.
Caption: A step-by-step workflow for diagnosing stalled reactions.
Guide 2: The Dual Role of Fluorine - Substituent and Poison
The fluorine atom in nitro-fluorobenzamides presents a unique challenge. While it is a desired part of the molecular architecture, its interaction with the catalyst surface can lead to deactivation through two primary mechanisms: direct poisoning by the aryl fluoride and poisoning by fluoride ions generated from hydrodefluorination.
Caption: Two pathways by which fluorine can deactivate a palladium catalyst.
The choice of catalyst is critical to minimizing side reactions and poisoning.
| Catalyst | Typical Loading (w/w) | Pros | Cons | Mitigation Strategy |
| 5% Pd/C | 2-10% | High activity for nitro reduction.[4] | High risk of hydrodefluorination; sensitive to F⁻ poisoning. | Use lower temperature (< 40°C), lower H₂ pressure (1-4 atm), consider adding a mild base to scavenge HF. |
| Raney Nickel | 10-50% | Lower propensity for dehalogenation.[4] | Requires higher catalyst loading; pyrophoric nature requires careful handling. | Ensure proper inert atmosphere handling; may require higher temperatures/pressures than Pd/C. |
| 5% Pt/C | 2-10% | Can be effective; activity profile differs from Pd/C. | Also susceptible to halide poisoning; may have different selectivity profile. | Screen in parallel with Pd/C to determine optimal performance for the specific substrate. |
-
Setup: Prepare three identical pressure vessels. In each, add 1.0 g of the nitro-fluorobenzamide starting material and 50 mL of ethanol.
-
Catalyst Addition: To vessel 1, add 100 mg of 5% Pd/C (10% w/w). To vessel 2, add 500 mg of Raney Nickel (50% w/w, slurry washed with ethanol). To vessel 3, add 100 mg of 5% Pt/C (10% w/w).
-
Reaction: Seal all vessels, purge thoroughly with nitrogen, then with hydrogen. Pressurize to 3 atm with hydrogen.
-
Monitoring: Stir vigorously at 30°C. Take samples at 1h, 3h, 6h, and 24h intervals.
-
Analysis: Analyze each sample by LC-MS or GC-MS to determine the conversion of starting material and the formation of the desired amine and the defluorinated side product.
Guide 3: Managing Extrinsic Catalyst Poisons
Poisons are often introduced unintentionally from starting materials, reagents, or solvents. A robust process requires identifying and eliminating these sources.
| Poison Class | Common Sources | Mechanism of Poisoning | Prevention & Mitigation |
| Sulfur Compounds | Thioethers, thiols, sulfates in starting materials or solvents. | Strong, irreversible chemisorption onto the metal surface, blocking active sites.[2] | - Purify starting materials (recrystallization, chromatography).- Use high-purity, low-sulfur solvents.- Employ a sacrificial "guard bed" of catalyst upstream in flow chemistry. |
| Nitrogen Compounds | Pyridine, quinoline, certain amines, nitriles.[1] | Strong coordination to metal sites via lone pair electrons, competing with the substrate. | - Purify starting materials.- Be aware that the amine product can sometimes inhibit the reaction at high concentrations. |
| Heavy Metals | Mercury, lead, arsenic from upstream processes or reagents.[6] | Formation of metal amalgams or alloys with palladium, altering its electronic properties and activity. | - Use high-purity reagents.- Ensure glassware and reactors are scrupulously clean. |
| Carbon Monoxide | Impurity in hydrogen gas; decomposition of formates. | Strong coordination to palladium, blocking sites for hydrogen activation. | - Use high-purity (UHP) grade hydrogen.- If using formate salts for transfer hydrogenation, ensure conditions do not favor decomposition to CO. |
References
- This cit
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 27, 2026, from [Link]
- Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 27, 2026, from [Link]
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Li, J., et al. (2021). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 26(23), 7268.
- Yang, M., & Ouyang, D. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1313-1322.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. Retrieved January 27, 2026, from [Link]
- Ram, P. R., & Sivasanker, S. (1995). Reduction of nitrobenzene catalyzed by immobilized copper catalyst under carbon monoxide and water.
- Protsenko, A. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(18), 5944-5961.
- Wang, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Mamedov, S., et al. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. Journal of Chemistry and Technologies, 27(1), 4-17.
- This cit
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved January 27, 2026, from [Link]
- This cit
-
G.A.S. (n.d.). Detection of Catalyst Poisons. Retrieved January 27, 2026, from [Link]
- This cit
- This cit
- Protsenko, A. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(18), 5944-5961.
- This cit
- This cit
- This cit
- Protsenko, A. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(18), 5944-5961.
- Barbier, J., & Marecot, P. (1986). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(9), 2691-2699.
-
StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved January 27, 2026, from [Link]
-
Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Method for reactivating palladium catalysts.
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
Sources
- 1. GAS Dortmund [gas-dortmund.de]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. scispace.com [scispace.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Catalyst Poisoning Testing [intertek.com]
- 7. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Establishing Analytical Standards for 5-amino-2-fluoro-N-methylbenzamide
For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and robust analytical methodologies for establishing a verifiable standard for 5-amino-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the analytical choices, ensuring a self-validating system for your laboratory.
The Critical Role of a Well-Characterized Analytical Standard
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. As such, the purity and characterization of this starting material are paramount to the quality and safety of the final active pharmaceutical ingredient (API). An analytical standard serves as a benchmark against which new batches of the material can be compared, ensuring consistency and adherence to specifications. Without a reliable standard, downstream processes can be compromised, leading to failed batches, regulatory hurdles, and significant financial losses.
Comparison of Commercially Available this compound and Related Alternatives
A direct, side-by-side experimental comparison of all commercially available standards for this compound is not publicly available. Therefore, this guide compiles and compares the specifications from various suppliers to provide a comprehensive overview. Additionally, we include structurally similar compounds that can be used as references or for method development purposes.
It is crucial for any laboratory to perform their own comprehensive characterization of a chosen standard to establish an in-house reference.
Table 1: Comparison of Commercially Available this compound and Related Compounds
| Compound | Supplier (Example) | CAS Number | Molecular Formula | Purity Specification | Notes |
| This compound | BLD Pharm | 1153287-97-8 | C₈H₉FN₂O | Not specified, analytical data (NMR, HPLC, LC-MS) available upon request.[1] | The free base form of the compound. |
| This compound hydrochloride | Sigma-Aldrich | 1242840-35-2 | C₈H₁₀ClFN₂O | 95%[2] | The hydrochloride salt, which may have different solubility and stability profiles. |
| This compound hydrochloride | Chemicea | 1242840-35-2 | C₈H₉FN₂O · HCl | Available as a custom synthesis product.[3] | Offered as an impurity standard. |
| 5-Amino-2-methylbenzenesulfonamide | Tokyo Chemical Industry (TCI) | 6973-09-7 | C₇H₁₀N₂O₂S | >98.0% (HPLC) | A structurally related compound that could be used for analytical method development. |
Expert Insight: The choice between the free base and the hydrochloride salt often depends on the intended use and the desired physicochemical properties, such as solubility in a particular solvent system. For use as a primary analytical standard, a highly purified and well-characterized batch of either form is essential. The presence of a "95%" purity specification from some suppliers highlights the necessity for in-house verification and potential purification before use as a reference standard.
Establishing a Self-Validating Analytical Protocol: HPLC-UV Method for Purity Determination
The following protocol is a recommended starting point for the development of a robust HPLC-UV method for the purity determination of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Rationale for Method Selection
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed due to its widespread availability, robustness, and suitability for the analysis of aromatic compounds. The fluorinated nature of the analyte and its aromatic rings suggest that a stationary phase with alternative selectivity to traditional C18 columns, such as a phenyl or a fluorinated phase, could provide enhanced resolution from potential impurities.[4]
Proposed HPLC-UV Method
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | A phenyl phase provides alternative selectivity for aromatic and fluorinated compounds compared to standard C18 columns, potentially improving the resolution of closely related impurities.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape of the basic amine functionality. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended for initial method development to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Standard Concentration | 0.5 mg/mL in Diluent | A concentration that is expected to give a strong UV signal without saturating the detector. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | Ensures compatibility with the mobile phase and good solubility of the analyte. |
Experimental Protocol: Step-by-Step
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound standard and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of 0.5 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For analysis of a new batch of material, prepare a sample solution at the same concentration as the primary standard.
-
-
Chromatographic System Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
-
Analysis:
-
Inject the diluent (blank) to ensure no system peaks interfere with the analyte peak.
-
Inject the calibration standards to establish a calibration curve.
-
Inject the sample solution.
-
Run a system suitability test (e.g., five replicate injections of a standard solution) to ensure the system is performing adequately (typical requirements: RSD of peak area < 2%, tailing factor < 1.5, theoretical plates > 2000).
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
For quantitative analysis, use the calibration curve to determine the concentration of the analyte in the sample.
-
Trustworthiness: Building a Self-Validating System
This protocol is designed to be self-validating. The use of a PDA detector allows for the assessment of peak purity, which is a critical aspect of validating the specificity of the method. Any co-eluting impurities would likely alter the UV spectrum across the peak, which would be flagged by the software. Furthermore, the validation of the method in accordance with ICH Q2(R1) guidelines (linearity, accuracy, precision, specificity, limit of detection, limit of quantitation, and robustness) is essential to establish its trustworthiness.[5]
Potential Impurities and Their Control
A thorough understanding of the synthesis process is crucial for identifying potential impurities. The synthesis of this compound often involves the reduction of a nitro group to an amine.[6]
Figure 1: Simplified Synthesis Route and Potential Impurities
Caption: A simplified synthesis route for this compound and potential process-related impurities.
The analytical method should be capable of separating the target compound from these and other potential impurities. An LC-MS method, as described in the next section, is a powerful tool for the identification and quantification of these impurities.
Orthogonal Method: LC-MS for Impurity Profiling
To ensure the comprehensive characterization of the analytical standard, an orthogonal analytical technique is highly recommended. Liquid chromatography-mass spectrometry (LC-MS) provides a powerful combination of separation and detection, offering high sensitivity and selectivity for impurity profiling.[7][8]
Experimental Workflow: LC-MS Analysis
Caption: A typical workflow for the LC-MS analysis of this compound for impurity profiling.
Rationale for LC-MS Parameters
-
Ionization: Electrospray ionization in positive mode (ESI+) is suitable for the analysis of compounds with basic amine functionalities.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for the accurate mass measurement of the parent ion and any potential impurities, aiding in their identification. A triple quadrupole mass spectrometer can be used for targeted quantification of known impurities with high sensitivity and specificity.[7]
By combining the data from HPLC-UV and LC-MS, a comprehensive purity profile of the this compound standard can be established.
Conclusion
Establishing a reliable analytical standard for this compound is a critical step in ensuring the quality and consistency of research and drug development activities. This guide has provided a framework for comparing commercially available materials and has detailed a scientifically sound, self-validating analytical protocol for purity determination and impurity profiling. By understanding the causality behind the experimental choices and employing orthogonal analytical techniques, researchers can be confident in the integrity of their analytical standard and the data it generates.
References
-
PubChem. This compound | C8H9FN2O | CID 43510683. [Link]
-
Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. 2019. [Link]
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 2003. [Link]
-
ResearchGate. Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. 2020. [Link]
- Google Patents. The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
-
Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]
- Google Patents. AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.
-
PubMed. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. 2021. [Link]
-
ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. 2013. [Link]
-
PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). 2019. [Link]
-
PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. 2011. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. 2023. [Link]
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. 2020. [Link]
-
ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. 2005. [Link]
Sources
- 1. 1153287-97-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound hydrochloride | 1242840-35-2 [sigmaaldrich.com]
- 3. This compound hydrochloride | CAS No- 1242840-35-2 | NA [chemicea.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 5-amino-2-fluoro-N-methylbenzamide and Its Isomers
This guide provides a detailed comparative analysis of the spectroscopic data for 5-amino-2-fluoro-N-methylbenzamide and its key positional isomers. As researchers and professionals in drug development know, unambiguous structural confirmation is paramount. Isomeric impurities can significantly impact a compound's pharmacological and toxicological profile. This document is designed to serve as a practical reference for identifying and differentiating these closely related molecules using standard spectroscopic techniques.
The Challenge of Isomeric Differentiation
The substitution pattern on the benzene ring in aminofluorobenzamide derivatives gives rise to several positional isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy. Similarly, the vibrational modes of the functional groups are influenced by their relative positions, resulting in characteristic Infrared (IR) spectra. Mass Spectrometry (MS) can provide information on the molecular weight and fragmentation patterns, which can also aid in isomer differentiation.
This guide will focus on the comparison of this compound with its isomers where the amino group is at the 2, 3, and 4 positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between positional isomers of substituted aromatic compounds. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electron-donating or -withdrawing effects of the substituents.
Predicted ¹H NMR Spectra
The following table outlines the predicted ¹H NMR spectral data for this compound and compares it with the available experimental data for the 4-amino isomer.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Experimental Chemical Shift (δ, ppm) |
| This compound | -NH₂ | ~3.5 - 4.5 (broad s) | Singlet (broad) | - | Data not available |
| -NHCH₃ | ~6.0 - 7.0 (broad s) | Singlet (broad) | - | Data not available | |
| -CH₃ | ~2.9 (d) | Doublet | ~4-5 | Data not available | |
| Aromatic H-3 | ~7.0 - 7.2 (dd) | Doublet of Doublets | J(H-F) ~10, J(H-H) ~8 | Data not available | |
| Aromatic H-4 | ~6.5 - 6.7 (ddd) | Doublet of Doublet of Doublets | J(H-H) ~8, J(H-F) ~5, J(H-H) ~3 | Data not available | |
| Aromatic H-6 | ~7.3 - 7.5 (dd) | Doublet of Doublets | J(H-H) ~3, J(H-F) ~2 | Data not available | |
| 4-amino-2-fluoro-N-methylbenzamide | -NH₂ | - | Singlet (broad) | - | 4.15 (br s)[1] |
| -NHCH₃ | - | Singlet (broad) | - | 6.61 (br s)[1] | |
| -CH₃ | - | Doublet | J = 4.8 Hz | 2.98 (d)[1] | |
| Aromatic H-3 | - | Doublet of Doublets | J = 8.6 Hz | 7.90 (dd)[1] | |
| Aromatic H-5 | - | Doublet | J = 8.2 Hz | 6.48 (d)[1] | |
| Aromatic H-6 | - | Doublet | J = 14.3 Hz | 6.32 (d)[1] |
Note: Predicted chemical shifts are based on general substituent effects and may vary depending on the solvent and concentration. The broadness of NH signals is due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectra
The chemical shifts in ¹³C NMR are also highly diagnostic of the substitution pattern. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (Hz) | Experimental Chemical Shift (δ, ppm) | Experimental C-F Coupling (Hz) |
| This compound | -CH₃ | ~26-27 | - | Data not available | - |
| C=O | ~164-166 | ~2-4 (³JCF) | Data not available | - | |
| C1 | ~120-125 (d) | ~10-15 (²JCF) | Data not available | - | |
| C2 | ~158-162 (d) | ~240-250 (¹JCF) | Data not available | - | |
| C3 | ~115-120 (d) | ~20-25 (²JCF) | Data not available | - | |
| C4 | ~110-115 (d) | ~5-10 (³JCF) | Data not available | - | |
| C5 | ~145-150 | - | Data not available | - | |
| C6 | ~118-122 (d) | ~2-5 (⁴JCF) | Data not available | - | |
| 4-amino-2-fluoro-N-methylbenzamide | -CH₃ | - | - | 26.63[1] | - |
| C=O | - | - | 164.3[1] | 3.5 (d) | |
| C1 | - | - | 110.9[1] | - | |
| C2 | - | - | 162.2[1] | 244.6 (d) | |
| C3 | - | - | 100.8[1] | 28.8 (d) | |
| C4 | - | - | 151.4[1] | 12.5 (d) | |
| C5 | - | - | 110.3[1] | - | |
| C6 | - | - | 133.3[1] | 4.3 (d) |
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. The positions of the absorption bands can provide clues to the isomeric structure due to subtle electronic effects influencing bond strengths.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Primary amines typically show two bands. The exact position can be influenced by hydrogen bonding. |
| N-H (Amide) | Stretch | 3150 - 3350 | Often appears as a broader band than the amine N-H stretches. |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Typically sharp, medium intensity bands. |
| C-H (Alkyl) | Stretch | 2850 - 3000 | From the N-methyl group. |
| C=O (Amide I) | Stretch | 1630 - 1680 | The position is sensitive to conjugation and hydrogen bonding. The electron-donating amino group and electron-withdrawing fluorine will have competing effects on the carbonyl bond strength depending on their relative positions. |
| N-H (Amide II) | Bend | 1510 - 1570 | A combination of N-H bending and C-N stretching. |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Several bands are expected in this region. |
| C-F | Stretch | 1200 - 1350 | A strong, characteristic absorption. |
| C-N (Amine/Amide) | Stretch | 1250 - 1350 | Can be coupled with other vibrations. |
| C-H (Aromatic) | Out-of-plane Bend | 700 - 900 | The pattern of these bands can sometimes be diagnostic of the substitution pattern on the benzene ring. |
Experimental Protocol for FT-IR Spectroscopy
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure. All isomers of amino-fluoro-N-methylbenzamide will have the same molecular weight, but their fragmentation patterns may differ.
Table 4: Expected Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| ESI-MS (+) | 169.0777 ([M+H]⁺) | Protonated molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₁₀FN₂O⁺). |
| EI-MS | 168 (M⁺) | Molecular ion. |
| 137 ([M - NHCH₃]⁺) | Loss of the methylamino group. | |
| 110 ([M - CONHCH₃]⁺) | Loss of the N-methylcarboxamide group. | |
| Other fragments | The relative intensities of fragments resulting from cleavages influenced by the positions of the amino and fluoro groups may help in distinguishing isomers. For example, cleavages directed by the amino group might be more prominent in certain isomers. |
Isomeric Comparison Summary
-
5-amino vs. 4-amino: The most significant difference will be in the ¹H NMR aromatic region. The 5-amino isomer will have a more complex splitting pattern due to the different coupling relationships between the three aromatic protons and the fluorine atom. In contrast, the 4-amino isomer has a more straightforward splitting pattern as observed in the experimental data.
-
3-amino isomer: This isomer would also exhibit a unique three-proton system in the aromatic region of the ¹H NMR spectrum, with coupling patterns distinct from the 5-amino and 4-amino isomers. The electronic effect of the amino group at the meta position to the amide will influence the chemical shifts differently.
-
2-amino isomer: The proximity of the amino group to the amide and fluoro substituents would lead to significant steric and electronic effects, resulting in distinct chemical shifts for both the aromatic protons and the amide proton.
Conclusion
The definitive identification of this compound and its isomers requires a multi-technique spectroscopic approach. While a complete experimental dataset for the 5-amino isomer is not currently available in public databases, this guide provides a robust framework for its characterization. By combining the predicted spectral data with the available experimental data for key isomers and adhering to the outlined experimental protocols, researchers can confidently determine the structure of their synthesized materials. The subtle yet significant differences in NMR spectra, in particular, serve as a reliable fingerprint for each isomer.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking of 5-Amino-2-Fluoro-N-Methylbenzamide Analogs Against PARP-1
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of novel 5-amino-2-fluoro-N-methylbenzamide analogs targeting Poly (ADP-ribose) polymerase-1 (PARP-1). As researchers and drug development professionals, you are aware that PARP-1 is a critical enzyme in the DNA damage response pathway, making it a prime target for cancer therapeutics, particularly in cancers with deficiencies in other DNA repair mechanisms like BRCA mutations.[1][2] The benzamide scaffold is a well-established pharmacophore for PARP-1 inhibition, and this guide will walk you through a robust in silico workflow to evaluate the potential of new analogs.[2][3]
We will move beyond a simple step-by-step list, delving into the causality behind each experimental choice to ensure scientific integrity and generate trustworthy, reproducible results. This guide is structured to provide a self-validating system, from initial protein preparation and docking validation to the final comparative analysis of your novel compounds.
The Strategic Imperative: Why Docking and Why PARP-1?
Molecular docking is a powerful computational method used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a protein target.[1] This technique is instrumental in early-stage drug discovery for hit identification and lead optimization. By simulating the interaction between our this compound analogs and the PARP-1 active site, we can gain valuable insights into their inhibitory potential and elucidate structure-activity relationships (SAR) without the immediate need for extensive synthesis and in vitro testing.
PARP-1's role in DNA single-strand break repair is well-documented.[4] Its inhibition in cancer cells with compromised homologous recombination, such as those with BRCA1/2 mutations, leads to synthetic lethality, a highly effective anti-cancer strategy.[1] The active site of PARP-1 has a well-defined nicotinamide binding pocket, which is the target for many inhibitors that mimic the nicotinamide moiety of its natural substrate, NAD+.[5] The benzamide core of our analog series is designed to occupy this pocket, and subtle modifications can significantly impact binding affinity and selectivity.
Experimental Workflow: A Validated Pathway to Insight
A robust docking study is built on a foundation of meticulous preparation and validation. The following workflow is designed to ensure the reliability of your comparative results.
Caption: A validated workflow for comparative molecular docking studies.
Detailed Experimental Protocols
Rationale: The quality of your protein structure is paramount for a successful docking study. We will use the high-resolution crystal structure of human PARP-1 in complex with a benzamide adenine dinucleotide (BAD), a non-hydrolyzable NAD+ analog (PDB ID: 6BHV).[5] This structure provides an excellent starting point as it contains a relevant ligand in the active site, which is crucial for validating our docking protocol.
Protocol:
-
Download the PDB file: Obtain the crystal structure 6BHV from the RCSB Protein Data Bank (rcsb.org).
-
Prepare the protein:
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[6]
-
Remove all water molecules and any other non-essential molecules (e.g., ions, co-factors not relevant to the binding site).
-
Add polar hydrogen atoms to the protein, as they are typically not resolved in crystal structures but are essential for accurate interaction calculations.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger charge calculation method).[7]
-
Save the prepared protein in the PDBQT format, which is required for AutoDock Vina.[8]
-
Rationale: The 3D structures and charge distributions of your ligands must be accurately represented. For this guide, we will use a hypothetical series of this compound analogs with modifications at the 5-amino position, as this position is often a key point for derivatization to explore the binding pocket.
Hypothetical Analogs:
-
Analog 1 (Parent): this compound
-
Analog 2: 5-acetamido-2-fluoro-N-methylbenzamide
-
Analog 3: 5-(methylamino)-2-fluoro-N-methylbenzamide
-
Analog 4: 5-(dimethylamino)-2-fluoro-N-methylbenzamide
-
Analog 5: 5-(cyclopropylamino)-2-fluoro-N-methylbenzamide
Protocol:
-
Generate 2D structures: Draw the chemical structures of the analogs using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures to 3D structures using a program like Open Babel.
-
Energy minimization: Perform energy minimization on the 3D structures to obtain low-energy conformers. This can be done using force fields like MMFF94 or UFF.
-
Assign charges and define rotatable bonds: Use a tool like AutoDockTools to assign Gasteiger charges and define the rotatable bonds in the ligands.[9]
-
Save in PDBQT format: Save the prepared ligands in the PDBQT format.
Rationale: Before docking your novel compounds, it is crucial to validate that your docking protocol can reproduce the experimentally observed binding mode of a known ligand. This is achieved by re-docking the co-crystallized ligand (in this case, the benzamide portion of BAD from PDB: 6BHV) back into the active site. A successful re-docking is generally considered to have a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.
Protocol:
-
Grid Box Generation: Define the docking search space by creating a grid box that encompasses the entire binding site. The center of the grid box should be the geometric center of the co-crystallized ligand. The size of the grid box should be large enough to allow for translational and rotational freedom of the ligand during docking.
-
Re-docking: Perform the docking of the extracted co-crystallized ligand into the prepared PARP-1 structure using AutoDock Vina.
-
RMSD Calculation: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. If the RMSD is below 2.0 Å, the docking protocol is considered validated.
Rationale: With a validated protocol, you can now confidently dock your series of analogs and compare their predicted binding affinities and interactions.
Protocol:
-
Docking: Dock each of the prepared this compound analogs into the active site of PARP-1 using the same validated protocol (grid parameters and docking settings).
-
Analysis of Results: For each analog, analyze the output from AutoDock Vina, which includes the predicted binding energy (in kcal/mol) and the coordinates of the docked poses.[10]
Data Presentation and Interpretation
Quantitative Data Summary
| Analog | Modification at 5-position | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 (Parent) | -NH2 | -7.8 | Gly863, Ser904, Tyr907 |
| 2 | -NHC(O)CH3 | -8.5 | Gly863, Ser904, Tyr907, Arg878 |
| 3 | -NHCH3 | -8.1 | Gly863, Ser904, Tyr907 |
| 4 | -N(CH3)2 | -7.5 | Gly863, Tyr907 |
| 5 | -NH-cyclopropyl | -8.3 | Gly863, Ser904, Tyr907, Phe897 |
Note: The binding energies and interacting residues in this table are hypothetical and for illustrative purposes only. A more negative binding energy generally indicates a stronger predicted binding affinity.
Visualizing Structure-Activity Relationships
The modifications at the 5-amino position can be correlated with the predicted binding affinities to understand the structure-activity relationship.
Sources
- 1. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. scotchem.ac.uk [scotchem.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Routes of 5-amino-2-fluoro-N-methylbenzamide
Introduction
5-amino-2-fluoro-N-methylbenzamide is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a fluorinated benzene ring with amino and N-methylamido functionalities, presents unique synthetic challenges and opportunities. This guide provides a comprehensive comparison of plausible synthetic routes to this target molecule, offering in-depth analysis of the methodologies, experimental data from analogous transformations, and a critical evaluation of the advantages and disadvantages of each approach. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize the synthesis of this and structurally related compounds.
Route 1: A Linear Approach from 2-Fluoro-5-nitrotoluene
This route commences with the readily available starting material, 2-fluoro-5-nitrotoluene, and proceeds through a three-step sequence of oxidation, amidation, and nitro group reduction. This strategy is analogous to a patented synthesis of the isomeric 4-amino-2-fluoro-N-methylbenzamide, providing a strong basis for the proposed reaction conditions and expected outcomes.[1][2]
Overall Synthetic Pathway
Caption: Route 1: A three-step synthesis starting from 2-fluoro-5-nitrotoluene.
Step-by-Step Experimental Protocols
Step 1: Oxidation of 2-Fluoro-5-nitrotoluene to 2-Fluoro-5-nitrobenzoic acid
-
Principle: The methyl group of 2-fluoro-5-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The use of a phase transfer catalyst can enhance the reaction rate and yield by facilitating the interaction between the aqueous permanganate and the organic substrate.
-
Protocol:
-
To a solution of 2-fluoro-5-nitrotoluene (1 equivalent) in water, add sodium hydroxide (2.5 equivalents) and a phase transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).
-
Heat the mixture to 80-95°C with vigorous stirring.
-
Slowly add potassium permanganate (2-3 equivalents) portion-wise, maintaining the reaction temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to afford 2-fluoro-5-nitrobenzoic acid.
-
Step 2: Amidation to 2-Fluoro-5-nitro-N-methylbenzamide
-
Principle: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The subsequent reaction with methylamine provides the desired N-methylbenzamide.
-
Protocol:
-
Suspend 2-fluoro-5-nitrobenzoic acid (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux (around 85°C) for 3-5 hours until the reaction is complete (monitored by the cessation of gas evolution).
-
Cool the reaction mixture in an ice bath to below 0°C.
-
Bubble methylamine gas through the solution or add a solution of methylamine in a suitable solvent until the solution is basic.
-
Allow the reaction to stir for an additional 1-2 hours at low temperature.
-
Remove the solvent under reduced pressure and add water to the residue.
-
Filter the solid, wash with water, and dry to obtain 2-fluoro-5-nitro-N-methylbenzamide.
-
Step 3: Reduction of the Nitro Group to this compound
-
Principle: The nitro group is selectively reduced to an amino group via catalytic hydrogenation. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. Careful control of reaction conditions is crucial to avoid dehalogenation.
-
Protocol:
-
Dissolve 2-fluoro-5-nitro-N-methylbenzamide (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Place the mixture in a hydrogenation apparatus and purge with nitrogen.
-
Introduce hydrogen gas (typically at a pressure of 2-20 atm) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography to afford this compound.
-
Route 2: A Convergent Approach from 2-Amino-5-fluorobenzoic Acid
This alternative route begins with the commercially available 2-amino-5-fluorobenzoic acid. The synthesis involves protection of the amino group, amidation of the carboxylic acid, and subsequent deprotection to yield the final product. This approach may offer advantages in terms of avoiding the use of a nitrated intermediate.
Overall Synthetic Pathway
Caption: Route 2: A three-step synthesis starting from 2-amino-5-fluorobenzoic acid.
Step-by-Step Experimental Protocols
Step 1: Protection of the Amino Group
-
Principle: The amino group of 2-amino-5-fluorobenzoic acid is protected to prevent its interference in the subsequent amidation step. A common protecting group for anilines is the tert-butoxycarbonyl (Boc) group, which is stable under the amidation conditions and can be readily removed.
-
Protocol:
-
Dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable solvent mixture such as dioxane and water.
-
Add a base like sodium bicarbonate or triethylamine (2-3 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours at room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected amino acid.
-
Step 2: Amidation with Methylamine
-
Principle: The protected amino acid is coupled with methylamine to form the corresponding amide. This can be achieved using various peptide coupling reagents to activate the carboxylic acid.
-
Protocol:
-
Dissolve the Boc-protected 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable aprotic solvent like DMF or dichloromethane.
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of methylamine (e.g., 2M in THF or as a hydrochloride salt with an additional equivalent of base) (1.2 equivalents).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the protected amide.
-
Step 3: Deprotection of the Amino Group
-
Principle: The Boc protecting group is removed under acidic conditions to reveal the free amino group of the final product.
-
Protocol:
-
Dissolve the Boc-protected this compound in a suitable solvent like dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude this compound.
-
Purify by recrystallization or column chromatography.
-
Comparative Analysis
| Feature | Route 1: From 2-Fluoro-5-nitrotoluene | Route 2: From 2-Amino-5-fluorobenzoic acid |
| Starting Material | 2-Fluoro-5-nitrotoluene (Readily available) | 2-Amino-5-fluorobenzoic acid (Commercially available) |
| Number of Steps | 3 | 3 |
| Key Transformations | Oxidation, Amidation, Nitro Reduction | Protection, Amidation, Deprotection |
| Reagents & Conditions | Harsh (KMnO₄, SOCl₂), High pressure H₂ | Milder (Boc₂O, coupling agents, TFA) |
| Potential Yield | Good to excellent yields reported for analogous reactions[1] | Generally good yields for protection, coupling, and deprotection steps. |
| Scalability | Potentially scalable, though high-pressure hydrogenation may require specialized equipment. | Generally scalable, though coupling agents can be expensive for large-scale synthesis. |
| Safety Considerations | Use of strong oxidants and flammable hydrogen gas. | Use of corrosive TFA. |
| Purification | Crystallization is often effective. | Chromatographic purification may be necessary. |
| Green Chemistry | Generates significant inorganic waste (MnO₂). | May use less hazardous reagents, but generates waste from protecting group manipulations. |
Discussion
Route 1 offers a potentially cost-effective and high-yielding pathway, leveraging a readily available starting material. The steps are classical transformations in organic synthesis. However, the use of potassium permanganate generates a significant amount of manganese dioxide waste, which can be a concern for large-scale production from an environmental perspective. The final hydrogenation step, while efficient, requires specialized equipment for handling hydrogen gas under pressure and careful catalyst selection to prevent de-fluorination, a known side reaction in the hydrogenation of halogenated nitroaromatics.
Route 2 presents a more "modern" synthetic approach, employing protecting group chemistry and peptide coupling reagents. The reaction conditions are generally milder than in Route 1, which can be advantageous for sensitive substrates. The starting material, 2-amino-5-fluorobenzoic acid, is commercially available, though potentially more expensive than 2-fluoro-5-nitrotoluene. The main drawbacks of this route are the additional cost associated with the protecting group and coupling reagents, and the need for an extra deprotection step, which adds to the overall process complexity.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost considerations, available equipment, and environmental regulations. For laboratory-scale synthesis where milder conditions and potentially easier purification are prioritized, Route 2 may be preferable. For larger-scale industrial production where cost of starting materials is a primary driver, Route 1, despite its harsher conditions, might be the more economical choice.
Conclusion
Both presented synthetic routes offer viable pathways to this compound. The selection of the optimal route requires a careful consideration of various factors, including the scale of the synthesis, economic constraints, and safety and environmental considerations. This guide provides the necessary foundational information for researchers to make an informed decision and to further optimize the synthesis of this important chemical intermediate.
References
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
-
2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875 - PubChem. [Link]
- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
- Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem. (URL not available)
-
2-Amino-5-fluorobenzoic acid - PMC - NIH. [Link]
-
Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. [Link]
-
(PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. [Link]
-
This compound | C8H9FN2O | CID 43510683 - PubChem. [Link]
Sources
- 1. N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and identification of some N-methylated aminonitrophenols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to Assessing Antibody Cross-Reactivity with 5-amino-2-fluoro-N-methylbenzamide Derivatives: A Methodological Comparison
For researchers and drug development professionals, the generation of highly specific antibodies against small molecule targets is a cornerstone of robust bioanalytical assays. However, the specificity of these critical reagents is not an inherent guarantee; it must be rigorously validated. This is particularly true for complex molecular families like 5-amino-2-fluoro-N-methylbenzamide and its derivatives, where minor structural modifications can exist between a parent drug, its metabolites, or related library compounds.
This guide provides an in-depth comparison of established analytical methods to characterize antibody cross-reactivity. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the validation workflows you design are not only accurate but also self-validating. Our focus is to equip you with the expertise to select the appropriate methodology, interpret the resulting data with confidence, and avoid the pitfalls of poorly characterized reagents.
The Immunological Challenge: Why Small Molecules Require a Specialized Approach
Small molecules like this compound (MW: ~168.17 g/mol ) are generally non-immunogenic on their own. To elicit an immune response, they must be covalently linked to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)), acting as a hapten .[1] This conjugation is the most critical step in determining the final specificity of the antibody.
The choice of where to link the hapten to the carrier dictates which parts of the molecule are exposed to the immune system and thus become the primary epitopes. For a molecule like this compound, a linker could be attached at the 5-amino group or by modifying the benzamide structure. This decision directly influences the potential for cross-reactivity. An antibody generated against a conjugate linked via the 5-amino group may not distinguish well between derivatives with modifications on the N-methylbenzamide portion, and vice-versa.
Caption: Hapten-Carrier Conjugation Principle.
Comparative Analysis of Core Cross-Reactivity Assessment Methodologies
The evaluation of antibody specificity for small molecules is not a one-size-fits-all process. The three primary techniques—ELISA, Surface Plasmon Resonance (SPR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—each offer distinct advantages and provide complementary information.
| Parameter | Competitive ELISA | Surface Plasmon Resonance (SPR) | LC-MS/MS |
| Primary Principle | Competitive binding for a limited number of antibody sites, measured by an enzymatic colorimetric or fluorescent endpoint. | Real-time measurement of mass changes on a sensor surface as molecules bind and dissociate.[2] | Chromatographic separation followed by mass-based detection and fragmentation for unambiguous identification and quantification.[3] |
| Primary Use Case | High-throughput screening of antibody specificity against a large panel of derivatives. | In-depth characterization of binding kinetics (on/off rates) and affinity (KD) for a smaller set of key compounds.[4] | Absolute quantification of analytes in complex matrices; serves as the "gold standard" for validating immunoassay accuracy.[5] |
| Data Output | IC50 (concentration of competitor that inhibits 50% of signal). | ka (association rate), kd (dissociation rate), KD (equilibrium dissociation constant).[6] | Absolute concentration (e.g., ng/mL). |
| Throughput | High (96/384-well plates). | Low to Medium. | Medium. |
| Sensitivity | High (ng/mL to pg/mL range). | High (nM to pM KD). | Very High (pg/mL to fg/mL range). |
| Key Advantage | Scalable, cost-effective for large screens. | Provides kinetic data, which is crucial for understanding the stability of the antibody-antigen interaction.[6] | Unparalleled specificity and accuracy; considered the definitive quantitative method.[5] |
| Key Limitation | Endpoint measurement provides no kinetic information; susceptible to matrix effects. | Lower throughput; can be challenging to optimize for small molecules due to low signal response.[7] | Does not measure antibody binding; requires expensive instrumentation and expert operation. |
Experimental Workflows: A Self-Validating Approach
Trustworthiness in antibody validation comes from building a logical, multi-step workflow where different methods confirm and validate each other.
Method 1: High-Throughput Screening via Competitive ELISA
The competitive ELISA is the workhorse for screening cross-reactivity. Its core principle relies on the competition between the free derivative (the competitor in the sample) and a labeled or immobilized antigen for a limited number of antibody binding sites.
Causality Behind Key Experimental Choices:
-
Why a Competitive Format? Small molecules like benzamide derivatives have only one epitope. They cannot be bound simultaneously by two antibodies, making a "sandwich" ELISA format impossible.
-
Coating Antigen Design: The hapten used for coating the ELISA plate should ideally be conjugated to a different carrier protein than the one used for immunization (e.g., immunize with Hapten-KLH, coat with Hapten-BSA).[8] This crucial step prevents the detection of antibodies that bind to the carrier protein itself, rather than the hapten. For very small haptens, it is also advisable to use a different chemical linkage for the coating conjugate to avoid selecting for "linker-specific" antibodies.[9]
Caption: Competitive ELISA Workflow for Cross-Reactivity.
Step-by-Step Competitive ELISA Protocol:
-
Coating: Dilute the hapten-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[8]
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each derivative to be tested.
-
Prepare the primary antibody at a fixed, pre-determined concentration (typically the concentration that gives ~80% of the maximum signal).
-
In a separate dilution plate, mix 50 µL of each derivative dilution with 50 µL of the diluted primary antibody. Incubate for 30-60 minutes at RT.
-
-
Plate Incubation: Wash the blocked assay plate 3 times. Transfer 100 µL of the antibody/derivative mixtures to the corresponding wells. Incubate for 1-2 hours at RT.
-
Secondary Antibody: Wash the plate 3 times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in Blocking Buffer. Incubate for 1 hour at RT.
-
Detection: Wash the plate 5 times. Add 100 µL of TMB substrate. Allow color to develop in the dark (5-15 minutes). Stop the reaction with 50 µL of 2N H₂SO₄.
-
Readout: Measure the absorbance at 450 nm.
Data Analysis: Plot the absorbance against the log of the competitor concentration to generate a sigmoidal dose-response curve. The IC50 is the concentration of the derivative that causes a 50% reduction in the maximum signal.
Cross-reactivity (%) is calculated as: (%CR) = (IC50 of this compound / IC50 of Derivative) x 100
Method 2: Kinetic Analysis via Surface Plasmon Resonance (SPR)
SPR provides a more nuanced view of the binding event by measuring association and dissociation rates in real time. For small molecules, a competitive or inhibition assay format is often most effective.
Causality Behind Key Experimental Choices:
-
Why an Inhibition Assay? Direct binding of a small molecule to a sensor chip often produces a very low response signal, making accurate kinetic analysis difficult.[7] In an inhibition assay, the antibody is the analyte, and the change in its binding to an immobilized ligand in the presence of the small molecule derivative is measured.
-
Ligand Immobilization: The hapten-carrier conjugate (e.g., Hapten-BSA) is immobilized on the sensor chip surface. This provides a stable and high-mass surface for the antibody to bind to, generating a robust signal.
Caption: SPR Inhibition Assay Workflow.
Step-by-Step SPR Protocol:
-
Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).
-
Ligand Immobilization: Immobilize the Hapten-BSA conjugate onto the chip surface to a target level of ~2000-5000 Response Units (RU). Deactivate remaining active groups.
-
Analyte Preparation: Prepare a constant concentration of the primary antibody in running buffer (e.g., HBS-EP+). Prepare serial dilutions of the this compound standard and each derivative.
-
Inhibition Assay:
-
For each cycle, mix the antibody with a specific concentration of the free derivative and incubate briefly.
-
Inject the mixture over the immobilized ligand surface and record the binding response.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject a pulse of a low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound antibody and prepare the surface for the next cycle.
-
Data Analysis: The decrease in the antibody binding signal is proportional to the concentration and affinity of the free derivative in solution. Plot the response at equilibrium against the log of the derivative concentration to determine the IC50, which can then be used to calculate an inhibition constant (Ki).
Data Presentation and Interpretation
Objective comparison requires clear, quantitative data. All cross-reactivity data should be summarized in a structured table.
Example Cross-Reactivity Data Table:
| Compound | Structural Modification | ELISA IC50 (nM) | Cross-Reactivity (%) | SPR Kᵢ (nM) |
| This compound | Parent Compound | 15.2 | 100% | 12.5 |
| Derivative A | 5-acetylamino-... | 350.8 | 4.3% | 410.2 |
| Derivative B | ...-N-ethylbenzamide | 25.1 | 60.6% | 28.9 |
| Derivative C | ...-2-chloro-... | >10,000 | <0.15% | >10,000 |
| Irrelevant Compound | Sulfamethoxazole | >10,000 | <0.15% | Not Detected |
Interpretation Insights:
-
Derivative A: Modification at the 5-amino position significantly reduces binding, suggesting this group is a key part of the epitope recognized by the antibody.
-
Derivative B: Changing the N-methyl to an N-ethyl group has a moderate impact, indicating some tolerance for substitution at this position.
-
Derivative C & Irrelevant Compound: The lack of binding demonstrates high specificity of the antibody for the core benzamide structure and the fluoro substituent.
By combining high-throughput ELISA screening with detailed SPR kinetic analysis and validating with LC-MS/MS as a quantitative reference, a comprehensive and trustworthy profile of antibody specificity can be established. This multi-faceted approach ensures that the reagents used in research and drug development are fit-for-purpose, leading to more reliable and reproducible scientific outcomes.
References
- Abcam.Western blot protocol for low molecular weight proteins.
-
Sotnikov, D. V., et al. (2019). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry. [Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Maynadier, M., et al. (2012). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PLoS ONE. [Link]
-
Eremin, S. A., et al. (1994). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. PubMed. [Link]
-
Everitt, S., et al. (2001). Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. PubMed. [Link]
-
Saper, C. B. (2009). A Guide to the Perplexed on the Specificity of Antibodies. The Journal of Histochemistry and Cytochemistry. [Link]
-
Kim, H., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules. [Link]
-
Lan, J., et al. (2022). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Foods. [Link]
-
Creative Diagnostics. Antibody Specificity Validation. [Link]
-
SeraCare. Technical Guide for ELISA. [Link]
-
Liu, G., et al. (2021). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. [Link]
-
Tornero, P., et al. (2004). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: Diagnostic value of patch testing. Allergy. [Link]
-
Shankaran, D. R., et al. (2007). Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. [Link]
-
Marks, K. E., et al. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Sensors. [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Small Molecule Immunosensing Using Surface Plasmon Resonance [mdpi.com]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 4. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rapidnovor.com [rapidnovor.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. seracare.com [seracare.com]
- 9. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-amino-2-fluoro-N-methylbenzamide
This guide provides a detailed, procedural framework for the safe and compliant disposal of 5-amino-2-fluoro-N-methylbenzamide (CAS No. 1153287-97-8). As a crucial intermediate in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to ensure a self-validating and trustworthy safety system.
Core Principle: Hazard-Informed Waste Management
The foundation of any proper chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is not a benign compound; its disposal route is dictated by its toxicological profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the necessary data to classify this compound as hazardous waste.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | GHS Code | Rationale and Implications |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Accidental ingestion can lead to systemic toxic effects. This necessitates strict hygiene protocols and absolutely prohibits disposal in sinks or general waste.[1][2][3] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | The compound can be absorbed through the skin, causing harm. This mandates the use of appropriate chemical-resistant gloves during handling and disposal.[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | As a solid, the compound can form dust. Inhalation of airborne particles can be toxic, requiring handling in well-ventilated areas or with respiratory protection.[1] |
| Skin Irritation | Causes skin irritation | H315 | Direct contact can cause inflammation and irritation, reinforcing the need for protective gloves and clothing.[1][3] |
| Serious Eye Irritation | Causes serious eye irritation | H319 | The compound poses a significant risk to vision upon contact. Safety glasses or goggles are non-negotiable.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation | H335 | Inhaled dust can irritate the respiratory tract, leading to coughing and discomfort.[1][3] |
Based on these characteristics, this compound must be managed as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its toxicity.[4]
Pre-Disposal Protocol: Safe Accumulation of Waste
Proper disposal begins the moment a material is designated as waste. Adherence to the following steps is critical to maintain a safe laboratory environment and ensure regulatory compliance.
Step 2.1: Always Use Appropriate Personal Protective Equipment (PPE)
Before handling the waste compound in any form (pure, in solution, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]
-
Body Protection: A standard laboratory coat.[3]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[5]
Causality: The multi-route toxicity (oral, dermal, inhalation) and irritant properties of this compound demand a comprehensive barrier to prevent any potential exposure during waste handling.[1]
Step 2.2: Waste Containerization and Labeling
The integrity and clear communication of waste containers are paramount for safety and compliance.
-
Select a Compatible Container: Use a leak-proof, sealable container made of a material that does not react with the chemical. High-density polyethylene (HDPE) containers are generally suitable.[4][7] Avoid using metal containers for any waste streams containing acids or bases.[7]
-
Affix a Hazardous Waste Tag: Before any waste is added, label the container with an official hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[4]
-
Complete the Label Information: The label must be filled out completely and legibly.[4]
-
Full Chemical Name: Write "Waste this compound". Do not use abbreviations or chemical formulas.
-
Composition: If it is a solution, list all components and their approximate percentages (e.g., "this compound (~5g), Methanol (100mL)").
-
Hazard Identification: Check the boxes for "Toxic" and "Irritant" based on the GHS classification.
-
Trustworthiness: A properly labeled container is a self-validating system. It communicates the risk to everyone in the laboratory and provides essential information for the final disposal facility, ensuring it is handled correctly throughout its lifecycle.
Step 2.3: Waste Segregation
Chemical waste must be segregated by compatibility to prevent dangerous reactions.[4]
-
Solid Waste: Collect pure this compound waste and contaminated items (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, labeled solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a compatible liquid hazardous waste container. Do not mix it with incompatible waste streams such as strong acids, bases, or oxidizing agents.[5][8]
The Disposal Workflow: From Laboratory to Final Disposition
Disposal of this hazardous waste must follow a strict, documented pathway coordinated with your institution's EHS office or a licensed waste management contractor.
Caption: Disposal workflow for this compound.
Step-by-Step Methodology
-
Waste Characterization: Identify the material as a non-listed, characteristic hazardous waste due to its toxicity and irritant properties.
-
Prohibited Disposal Routes: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6] Sewer disposal of hazardous pharmaceuticals and many laboratory chemicals is explicitly prohibited by the EPA to prevent environmental contamination.[6][9]
-
Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.[7]
-
Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's EHS office to schedule a pickup. They will handle the transportation to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
-
Recommended Final Treatment: The recommended and most environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with flue gas scrubbing.[5][6]
Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule, preventing its release into the environment. Flue gas scrubbing is crucial to capture and neutralize potentially hazardous combustion byproducts, such as hydrogen fluoride (from the fluorine atom) and oxides of nitrogen (from the amino groups).
Emergency Procedures: Spill and Decontamination
Accidents require immediate and correct action. In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or dust has become airborne.
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Don PPE: Before cleanup, don the full set of recommended PPE, including respiratory protection if necessary.[6]
-
Contain and Collect: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[3] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), then collect the absorbed material into the waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety, personal health, and environmental stewardship.
References
-
This compound | C8H9FN2O | CID 43510683. PubChem. Available at: [Link]
-
4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521. PubChem. Available at: [Link]
-
Safety Data Sheet - this compound. Angene Chemical. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). Available at: [Link]
-
How to Dispose of Chemical Waste. University of Tennessee, Knoxville - Environmental Health and Safety. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Federal Register/Vol. 76, No. 113/Monday, June 13, 2011/Rules and Regulations. GovInfo. Available at: [Link]
Sources
- 1. This compound | C8H9FN2O | CID 43510683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. fishersci.com [fishersci.com]
- 9. waste360.com [waste360.com]
- 10. epa.gov [epa.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
